Product packaging for (R)-butaconazole(Cat. No.:CAS No. 151909-76-1)

(R)-butaconazole

Cat. No.: B1202457
CAS No.: 151909-76-1
M. Wt: 411.8 g/mol
InChI Key: SWLMUYACZKCSHZ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-butaconazole is the (R)-enantiomer of butaconazole. It is an enantiomer of a (S)-butoconazole.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17Cl3N2S B1202457 (R)-butaconazole CAS No. 151909-76-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151909-76-1

Molecular Formula

C19H17Cl3N2S

Molecular Weight

411.8 g/mol

IUPAC Name

1-[(2R)-4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole

InChI

InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2/t16-/m1/s1

InChI Key

SWLMUYACZKCSHZ-MRXNPFEDSA-N

SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)S[C@H](CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl

Origin of Product

United States

Foundational & Exploratory

Enantioselective Synthesis of (R)-Butaconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaconazole, an imidazole antifungal agent, is clinically used as a racemic mixture. However, as with many chiral drugs, the individual enantiomers can exhibit different pharmacological and toxicological profiles. This technical guide provides an in-depth overview of methodologies for the enantioselective synthesis of the (R)-enantiomer of butaconazole. Given the limited publicly available information directly pertaining to the asymmetric synthesis of (R)-butaconazole, this document details the established method of chiral resolution via High-Performance Liquid Chromatography (HPLC). Furthermore, it proposes a potential enantioselective synthetic route based on asymmetric arylation, a strategy successfully employed for the synthesis of structurally related chiral imidazole antifungals. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate further research and development in this area.

Introduction

Butaconazole is a broad-spectrum antifungal agent used in the treatment of vulvovaginal candidiasis. It functions by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. The molecule possesses a single stereocenter, and therefore exists as a pair of enantiomers, (R)- and (S)-butaconazole. While the racemate is therapeutically effective, the development of an enantiomerically pure form, particularly the eutomer, could offer potential advantages such as an improved therapeutic index and reduced side effects. This guide focuses on the methods to obtain the (R)-enantiomer of butaconazole in high enantiopurity.

Chiral Resolution of Racemic Butaconazole

Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. For butaconazole, preparative chiral High-Performance Liquid Chromatography (HPLC) is a viable and effective method.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate the (R)- and (S)-enantiomers of butaconazole from a racemic mixture.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak IC)

Materials:

  • Racemic butaconazole nitrate

  • Mobile phase components (e.g., acetonitrile, aqueous ammonium acetate)

  • Solvents for sample preparation (e.g., methanol)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and 10 mM aqueous ammonium acetate (e.g., 90:10 v/v). The optimal composition may require scouting.

  • Sample Preparation: Dissolve the racemic butaconazole nitrate in a suitable solvent, such as methanol, to a known concentration.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (or equivalent polysaccharide-based chiral stationary phase)

    • Flow Rate: Optimized for preparative scale (e.g., 5-20 mL/min)

    • Detection: UV at a suitable wavelength (e.g., 220 nm)

    • Temperature: Ambient or controlled (e.g., 25°C)

  • Injection and Fraction Collection: Inject the dissolved racemic butaconazole onto the column. Collect the fractions corresponding to the two separated enantiomeric peaks.

  • Analysis and Evaporation: Analyze the collected fractions for enantiomeric purity using an analytical chiral HPLC method. Combine the fractions containing the desired (R)-enantiomer and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation
ParameterValue
Column Chiralpak IC
Mobile Phase Acetonitrile/10 mM Ammonium Acetate (90:10)
Enantiomeric Excess >99% e.e. (achievable)

Workflow Diagram

G cluster_prep Preparation cluster_hplc Chiral HPLC cluster_collection Fraction Collection & Processing racemate Racemic Butaconazole dissolve Dissolve in Solvent racemate->dissolve hplc Inject onto Preparative Chiral HPLC Column dissolve->hplc separation Separation of Enantiomers hplc->separation collect_R Collect this compound Fraction separation->collect_R collect_S Collect (S)-Butaconazole Fraction separation->collect_S analysis Analyze for Enantiomeric Purity collect_R->analysis evaporation Solvent Evaporation analysis->evaporation product This compound evaporation->product

Workflow for Chiral Resolution of Butaconazole

Proposed Enantioselective Synthesis of this compound via Asymmetric Arylation

While a specific enantioselective synthesis for this compound is not prominently documented, a plausible and efficient route can be extrapolated from the asymmetric synthesis of the structurally analogous antifungal agent, bifonazole. This proposed method hinges on the rhodium-catalyzed asymmetric addition of an organoboron reagent to an imine precursor.

Synthetic Pathway Overview

The key step in this proposed synthesis is the enantioselective addition of a (4-chlorophenyl)boronic acid to an N-protected imine derived from 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This establishes the chiral center with the desired (R)-configuration. Subsequent deprotection yields this compound.

Signaling Pathway Diagram

G start 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethan-1-one imine_formation Imine Formation (with chiral auxiliary or protecting group) start->imine_formation imine N-protected Imine imine_formation->imine rh_catalysis Rh-catalyzed Asymmetric Addition [(4-chlorophenyl)boronic acid, chiral diene ligand] imine->rh_catalysis protected_amine N-protected this compound rh_catalysis->protected_amine High e.e. deprotection Deprotection protected_amine->deprotection final_product This compound deprotection->final_product

Proposed Enantioselective Synthesis Pathway
Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of N-diphenylphosphinyl Imine Precursor

  • To a solution of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one in an appropriate solvent (e.g., toluene), add diphenylphosphinamide.

  • Heat the mixture under reflux with a Dean-Stark trap to remove water.

  • After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-diphenylphosphinyl imine.

Step 2: Rhodium-Catalyzed Asymmetric 1,2-Addition

  • In a glovebox, to a solution of the chiral diene ligand and [Rh(cod)Cl]₂ in a degassed solvent (e.g., 1,4-dioxane), add (4-chlorophenyl)boronic acid.

  • Stir the mixture at room temperature for a specified time to allow for catalyst activation.

  • Add the N-diphenylphosphinyl imine to the reaction mixture.

  • Stir the reaction at a controlled temperature until completion (monitored by HPLC).

  • Quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain N-diphenylphosphinyl-(R)-butaconazole.

Step 3: Deprotection to Yield this compound

  • Dissolve the N-diphenylphosphinyl-(R)-butaconazole in a suitable solvent (e.g., methanol).

  • Add an acid (e.g., HCl) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture and extract the product.

  • Purify the crude product by crystallization or column chromatography to obtain this compound.

Quantitative Data (Projected)
StepReagent/CatalystSolventYield (Projected)Enantiomeric Excess (Projected)
Asymmetric Addition [Rh(cod)Cl]₂, Chiral Diene Ligand1,4-Dioxane80-95%>95% e.e.
Deprotection HClMethanol>90%No change

Conclusion

The enantioselective synthesis of this compound is a critical area of research for the development of potentially safer and more effective antifungal therapies. While chiral resolution via HPLC provides a direct method for obtaining the pure enantiomer from the racemate, the development of a scalable asymmetric synthesis is highly desirable for large-scale production. The proposed route, based on rhodium-catalyzed asymmetric arylation, offers a promising strategy. Further research and optimization of these methods are essential to advance the clinical and commercial viability of enantiomerically pure this compound.

(R)-Butaconazole: An In-Depth Technical Guide on its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-butaconazole is an imidazole-based antifungal agent that exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. As a member of the azole class of antifungals, its primary mechanism of action involves the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14-alpha-demethylase (CYP51). This inhibition leads to a cascade of downstream effects, ultimately resulting in the cessation of fungal growth and, in some cases, cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antifungal activity of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Introduction

The incidence of fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, continues to pose a significant global health challenge. The azole antifungals have been a cornerstone of antimycotic therapy for decades, valued for their broad spectrum of activity and generally favorable safety profile. Butaconazole, a member of the imidazole subclass of azoles, is utilized in the topical treatment of vulvovaginal candidiasis. This guide focuses specifically on the (R)-enantiomer of butaconazole, delving into the intricacies of its interaction with fungal cells at a molecular level.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of this compound in fungal cells is the cytochrome P450 enzyme, lanosterol 14-alpha-demethylase, encoded by the ERG11 gene.[1][2][3][4] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3]

The mechanism unfolds through the following key steps:

  • Binding to Lanosterol 14-alpha-demethylase (CYP51): The imidazole nitrogen atom of this compound binds to the heme iron center within the active site of CYP51.[5] This interaction competitively inhibits the natural substrate, lanosterol, from binding.

  • Inhibition of Ergosterol Synthesis: By blocking CYP51, this compound halts the conversion of lanosterol to ergosterol.[3]

  • Depletion of Ergosterol: The inhibition of this critical enzymatic step leads to a significant reduction in the cellular levels of ergosterol.[3]

  • Accumulation of Toxic Sterol Intermediates: Concurrently, the blockage of the pathway results in the accumulation of 14-alpha-methylated sterols, such as lanosterol.[3] These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function.

The dual effect of ergosterol depletion and toxic sterol accumulation compromises the integrity and fluidity of the fungal cell membrane, leading to increased permeability and the malfunction of membrane-bound enzymes.[3] This ultimately results in the inhibition of fungal growth (fungistatic effect) and can lead to cell death (fungicidal effect) under certain conditions.

Butaconazole This compound CYP51 Lanosterol 14-alpha-demethylase (CYP51) Butaconazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion of Lanosterol to ToxicSterols Accumulation of 14-alpha-methylated sterols CYP51->ToxicSterols Leads to Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Ergosterol->Membrane Maintains Integrity ToxicSterols->Membrane Disrupts Disruption Disruption of Membrane Integrity and Function Membrane->Disruption GrowthInhibition Inhibition of Fungal Growth Disruption->GrowthInhibition

Figure 1. Mechanism of action of this compound.

Quantitative Data

While specific quantitative data for the (R)-enantiomer of butaconazole is limited in publicly available literature, the following table summarizes the in vitro activity of butaconazole (racemic mixture) against various Candida species.

Organism MIC Range (μg/mL) MIC50 (μg/mL) MIC90 (μg/mL)
Candida albicans0.015 - >1280.121.0
Candida glabrata0.06 - >1280.54.0
Candida parapsilosis0.015 - 8.00.120.5
Candida tropicalis0.03 - 640.251.0
Candida krusei0.06 - 1280.51.0
Data adapted from a study on the in vitro activity of several azole antifungals.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27-A3)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculate Inoculate microtiter plate wells containing drug dilutions Inoculum->Inoculate Drug Prepare serial dilutions of this compound Drug->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read Visually or spectrophotometrically determine growth inhibition Incubate->Read MIC Determine MIC (lowest concentration with ≥50% growth inhibition) Read->MIC

Figure 2. Broth microdilution susceptibility testing workflow.

Materials:

  • This compound

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (optional)

  • Sterile saline or water

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud dextrose agar at 35°C.

    • Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[7][8][9]

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 530 nm).

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[1][2][10]

Ergosterol Content Quantification (Adapted from Arthington-Skaggs et al.)

This protocol quantifies the cellular ergosterol content in fungal cells after treatment with this compound.

Materials:

  • Fungal cells treated with this compound

  • 25% alcoholic potassium hydroxide solution

  • n-Heptane

  • Sterile water

  • UV-Vis spectrophotometer

Procedure:

  • Cell Harvesting and Saponification:

    • Harvest fungal cells by centrifugation.

    • Add 25% alcoholic potassium hydroxide to the cell pellet.

    • Incubate at 85°C for 1 hour to saponify the cellular lipids.[11][12][13]

  • Sterol Extraction:

    • After cooling, add sterile water and n-heptane to the mixture.

    • Vortex vigorously to extract the non-saponifiable sterols into the n-heptane layer.

    • Separate the n-heptane layer.

  • Spectrophotometric Analysis:

    • Scan the n-heptane extract from 240 to 300 nm using a UV-Vis spectrophotometer.

    • The presence of ergosterol will result in a characteristic four-peaked curve.[11][12][13]

    • Quantify the ergosterol content based on the absorbance at specific wavelengths.

Gene Expression Analysis of ERG11 by RT-qPCR

This protocol measures the expression level of the ERG11 gene in response to this compound treatment.

cluster_prep Sample Preparation cluster_rt Reverse Transcription cluster_qpcr qPCR Treatment Treat fungal cells with This compound RNA_Extraction Extract total RNA Treatment->RNA_Extraction cDNA_Synthesis Synthesize cDNA from RNA RNA_Extraction->cDNA_Synthesis qPCR Perform quantitative PCR with primers for ERG11 and a reference gene cDNA_Synthesis->qPCR Analysis Analyze Ct values to determine relative gene expression qPCR->Analysis

Figure 3. RT-qPCR workflow for ERG11 expression analysis.

Materials:

  • Fungal cells treated with this compound

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix

  • Primers for ERG11 and a reference gene (e.g., ACT1)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Treat fungal cultures with and without this compound for a specified time.

    • Harvest the cells and extract total RNA using a suitable RNA extraction kit.[14][15][16]

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.[15]

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for ERG11 and a housekeeping gene for normalization.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Analyze the cycle threshold (Ct) values to determine the relative expression of the ERG11 gene in treated versus untreated cells using the ΔΔCt method.[14][15]

Signaling Pathways and Downstream Effects

The inhibition of ergosterol biosynthesis by this compound triggers a cellular stress response in fungi. Depletion of ergosterol and the accumulation of aberrant sterols can activate signaling pathways that attempt to counteract the drug's effects.

One of the key responses is the upregulation of genes in the ergosterol biosynthesis pathway, including ERG11 itself.[1][4] This is a compensatory mechanism mediated by transcription factors such as Upc2 and Ncr1 in Candida albicans. These transcription factors sense the depletion of ergosterol and activate the expression of ERG genes.[2]

Furthermore, the disruption of membrane integrity can lead to secondary effects such as:

  • Increased membrane permeability and leakage of cellular contents.

  • Impaired function of membrane-bound enzymes, including those involved in nutrient transport and cell wall synthesis.[3]

  • Activation of cell wall integrity pathways as a response to membrane stress.

  • Induction of programmed cell death pathways, such as apoptosis and autophagy, in some fungi.[10]

Butaconazole This compound CYP51 CYP51 Inhibition Butaconazole->CYP51 ErgosterolDepletion Ergosterol Depletion CYP51->ErgosterolDepletion ToxicSterols Toxic Sterol Accumulation CYP51->ToxicSterols MembraneStress Membrane Stress ErgosterolDepletion->MembraneStress Upc2 Activation of Upc2/Ncr1 ErgosterolDepletion->Upc2 ToxicSterols->MembraneStress Permeability Increased Permeability MembraneStress->Permeability EnzymeDysfunction Enzyme Dysfunction MembraneStress->EnzymeDysfunction CWI Cell Wall Integrity Pathway Activation MembraneStress->CWI PCD Programmed Cell Death MembraneStress->PCD ERG_Upregulation Upregulation of ERG genes Upc2->ERG_Upregulation

Figure 4. Signaling consequences of this compound action.

Conclusion

This compound's mechanism of action is centered on the targeted inhibition of lanosterol 14-alpha-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This targeted approach leads to a cascade of events that disrupt the fungal cell membrane, ultimately inhibiting growth and viability. A thorough understanding of these molecular interactions and their downstream consequences is essential for the continued development of effective antifungal therapies and for managing the emergence of drug resistance. Further research to obtain more specific quantitative data on the (R)-enantiomer will provide a more complete picture of its therapeutic potential.

References

(R)-Butaconazole Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (R)-Butaconazole

Butaconazole is a broad-spectrum imidazole antifungal agent effective against various Candida species, the primary causative agents of vulvovaginal infections.[1][2] It is a member of the azole class of antifungals, which are characterized by a five-membered heterocyclic ring containing at least one nitrogen atom. Butaconazole is used clinically as its nitrate salt in topical formulations. The molecule possesses a chiral center, and while it is the racemic mixture that is typically used, studies involving the synthesis of the individual (R) and (S) enantiomers have been conducted.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for butaconazole, consistent with other azole antifungals, is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

Butaconazole exerts its effect by specifically inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. The nitrogen atom (N-3) of the imidazole ring of butaconazole chelates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane, ultimately resulting in the cessation of fungal growth and replication (fungistatic activity) and, at higher concentrations, fungal cell death (fungicidal activity).[2]

ergo_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Catalyzes ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane cyp51->ergosterol Produces butaconazole This compound butaconazole->inhibition inhibition->cyp51 Inhibits

Figure 1: Fungal Ergosterol Biosynthesis Pathway and Inhibition by this compound.

Structure-Activity Relationship (SAR) of Imidazole Antifungals

While a dedicated, publicly available study detailing the quantitative SAR of a broad series of this compound analogs is lacking, a general understanding of the structural requirements for antifungal activity in this class can be derived from the broader literature on azole antifungals. The key structural components of butaconazole and their influence on activity are discussed below.

Key Structural Features:

  • Imidazole Ring: The unsubstituted N-1-substituted imidazole ring is essential for activity. The basic nitrogen at the N-3 position is the critical pharmacophore that coordinates with the heme iron of the CYP51 enzyme.

  • Side Chain Linker: The length and flexibility of the linker between the imidazole ring and the aromatic moieties are important for correctly positioning the imidazole in the active site. For butaconazole, this is a four-carbon butyl chain.

  • Aromatic Rings: The presence of halogenated phenyl rings contributes significantly to the lipophilicity of the molecule, facilitating its penetration into the fungal cell membrane. These rings also engage in hydrophobic and van der Waals interactions within the active site of CYP51.

General SAR Principles for Imidazole Antifungals:

Molecular Component Modification Effect on Antifungal Activity Rationale
Imidazole Ring Substitution on the ringGenerally decreases activitySteric hindrance can prevent proper coordination with the heme iron.
Replacement with other heterocyclesVariable; triazoles are also effectiveThe N-4 of a 1,2,4-triazole can also coordinate with the heme iron, leading to another major class of azole antifungals.
Side Chain Altering length and flexibilityCan increase or decrease activityOptimal length and conformation are required for proper binding to the enzyme's active site.
Introduction of polar groupsMay decrease activityReduced lipophilicity can hinder cell membrane penetration.
Aromatic Rings Number and position of halogensDichloro- and trichloro-substitutions are often optimalHalogens enhance lipophilicity and can form favorable interactions within the enzyme's active site.
Replacement of phenyl ringsBioisosteric replacements (e.g., with thiophene or pyridine) can maintain or improve activity.Can alter the electronic and steric properties, potentially improving binding affinity or pharmacokinetic properties.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of antifungal agents like this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

  • Yeast isolates (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • This compound stock solution in DMSO

  • Sterile saline or water

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the wells of a 96-well plate. The final concentration range should typically span from 0.016 to 16 µg/mL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation:

    • Add 100 µL of the final yeast inoculum to each well containing 100 µL of the drug dilution.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is read as the lowest drug concentration at which there is a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the positive growth control. This can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).

mic_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis yeast_culture Yeast Culture mcfarland Adjust to 0.5 McFarland yeast_culture->mcfarland inoculum_prep Prepare Final Inoculum mcfarland->inoculum_prep inoculation Inoculate Microtiter Plate inoculum_prep->inoculation drug_dilution Serial Dilution of this compound drug_dilution->inoculation incubation Incubate at 35°C inoculation->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Figure 2: Workflow for Antifungal Susceptibility Testing (MIC Determination).
Ergosterol Quantitation Assay

This assay measures the amount of ergosterol in fungal cells to confirm that the mechanism of action of a test compound involves the inhibition of the ergosterol biosynthesis pathway.

Materials:

  • Yeast cells treated with varying concentrations of this compound

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-Heptane

  • Sterile water

  • UV-Vis Spectrophotometer

Procedure:

  • Cell Harvesting:

    • Grow yeast cultures in the presence of sub-inhibitory concentrations of this compound and a no-drug control.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with sterile water and record the wet weight.

  • Saponification:

    • To the cell pellet, add 3 mL of alcoholic KOH.

    • Vortex thoroughly and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Sterol Extraction:

    • After cooling, add 1 mL of sterile water and 3 mL of n-heptane to the sample.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol).

    • Allow the layers to separate.

  • Spectrophotometric Analysis:

    • Transfer the upper n-heptane layer to a quartz cuvette.

    • Scan the absorbance from 240 nm to 300 nm.

    • Ergosterol content is identified by its characteristic four-peaked absorbance spectrum, with peaks at approximately 262, 271, 281, and 290 nm.

    • The amount of ergosterol can be calculated based on the absorbance values at these peaks. A dose-dependent decrease in ergosterol content in treated cells compared to the control indicates inhibition of the ergosterol biosynthesis pathway.

Conclusion

This compound is an effective imidazole antifungal agent that functions by inhibiting the fungal enzyme CYP51, a critical component of the ergosterol biosynthesis pathway. While specific quantitative SAR data for a wide range of this compound analogs are not extensively documented in publicly accessible literature, the general principles of azole antifungal SAR provide a strong framework for the rational design of new and improved agents. The essential features for activity include an N-1 substituted imidazole ring for heme coordination and a lipophilic side chain with halogenated aromatic rings to facilitate membrane penetration and binding. The detailed experimental protocols provided herein offer standardized methods for the continued investigation and development of novel antifungal compounds targeting the fungal cell membrane. Further research into the synthesis and evaluation of novel butaconazole derivatives could yield compounds with enhanced potency, broader spectrum of activity, and improved pharmacokinetic profiles.

References

The Genesis of a Topical Antifungal: A Technical History of Racemic Butoconazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butoconazole, an imidazole antifungal agent, emerged as a significant therapeutic option for the treatment of vulvovaginal candidiasis (VVC), a prevalent mucosal infection primarily caused by Candida albicans. This technical guide provides an in-depth exploration of the discovery and development history of racemic butoconazole, from its initial synthesis to its establishment as a clinically effective agent. The narrative focuses on the scientific and clinical milestones that defined its trajectory, including preclinical evaluations, pharmacokinetic profiling, and pivotal clinical trials. It is important to note that the commercially developed and clinically utilized form of butoconazole is a racemic mixture of its (R) and (S) enantiomers. There is no distinct discovery and development history for the (R)-enantiomer alone in the available scientific literature.

Discovery and Initial Synthesis

The quest for novel, more effective antifungal agents with improved safety profiles has been a continuous endeavor in pharmaceutical research. The imidazole class of compounds, known for their broad-spectrum antifungal activity, served as a fertile ground for the discovery of new therapeutic candidates. Butoconazole, chemically designated as (±)-1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole, was synthesized as part of these exploratory efforts.

Synthetic Pathway

The synthesis of racemic butoconazole involves a multi-step process, as elucidated in various patents. A general synthetic route is outlined below. The process typically starts from readily available precursors and involves the sequential construction of the molecule's core structure.

G cluster_synthesis Racemic Butoconazole Synthesis Pathway p_chlorobenzyl_chloride p-Chlorobenzyl chloride grignard_reagent Grignard Reagent (p-Chlorophenylmagnesium chloride) p_chlorobenzyl_chloride->grignard_reagent Mg, THF chlorohydrin_intermediate 1-Chloro-4-(4-chlorophenyl)-2-butanol grignard_reagent->chlorohydrin_intermediate + Epichlorohydrin epichlorohydrin Epichlorohydrin hydroxy_imidazole_intermediate 1-[4-(4-chlorophenyl)-2-hydroxybutyl]-1H-imidazole chlorohydrin_intermediate->hydroxy_imidazole_intermediate + Imidazole imidazole Imidazole chloro_imidazole_intermediate 1-[4-(4-chlorophenyl)-2-chlorobutyl]-1H-imidazole hydroxy_imidazole_intermediate->chloro_imidazole_intermediate + SOCl2 thionyl_chloride Thionyl Chloride (SOCl2) butoconazole_base Racemic Butoconazole Base chloro_imidazole_intermediate->butoconazole_base + 2,6-Dichlorothiophenol thiophenol_derivative 2,6-Dichlorothiophenol butoconazole_nitrate Butoconazole Nitrate butoconazole_base->butoconazole_nitrate + HNO3 nitric_acid Nitric Acid (HNO3)

A generalized synthetic pathway for racemic butoconazole nitrate.

Experimental Protocol: General Synthesis of Racemic Butoconazole

A detailed, step-by-step experimental protocol for the industrial synthesis of butoconazole is proprietary. However, based on the patent literature, a representative laboratory-scale synthesis can be outlined as follows:

  • Formation of the Grignard Reagent: p-Chlorobenzyl chloride is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to form the corresponding Grignard reagent, p-chlorophenylmagnesium chloride.

  • Reaction with Epichlorohydrin: The freshly prepared Grignard reagent is then reacted with epichlorohydrin at a low temperature. This reaction opens the epoxide ring and results in the formation of the key intermediate, 1-chloro-4-(4-chlorophenyl)-2-butanol.

  • Introduction of the Imidazole Moiety: The chlorohydrin intermediate is subsequently reacted with imidazole in the presence of a base to displace the chlorine atom, yielding 1-[4-(4-chlorophenyl)-2-hydroxybutyl]-1H-imidazole.

  • Chlorination of the Hydroxyl Group: The hydroxyl group of the imidazole intermediate is then converted to a chlorine atom using a chlorinating agent, such as thionyl chloride, to produce 1-[4-(4-chlorophenyl)-2-chlorobutyl]-1H-imidazole.

  • Thioether Linkage Formation: The final step in the formation of the butoconazole base involves the reaction of the chloro-imidazole intermediate with 2,6-dichlorothiophenol in the presence of a base. This results in the formation of the thioether linkage.

  • Salt Formation: The resulting racemic butoconazole base is then treated with nitric acid to form the more stable and pharmaceutically acceptable nitrate salt.

Preclinical Development

The preclinical development of butoconazole was crucial in establishing its antifungal activity, mechanism of action, and safety profile before its progression into human trials.

Mechanism of Action

Butoconazole, like other imidazole antifungals, exerts its effect by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] The primary target of butoconazole is the fungal enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.[1] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. This alters the membrane's fluidity and integrity, leading to the inhibition of fungal growth and, at higher concentrations, fungal cell death.[1]

G cluster_moa Mechanism of Action of Butoconazole Butoconazole Butoconazole Lanosterol_demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) Butoconazole->Lanosterol_demethylase Inhibits Ergosterol Ergosterol Toxic_sterols Accumulation of 14α-methylated sterols Lanosterol_demethylase->Toxic_sterols Leads to Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by Lanosterol 14α-demethylase Fungal_cell_membrane Fungal Cell Membrane Ergosterol->Fungal_cell_membrane Essential Component Membrane_disruption Disrupted Membrane Integrity (Increased permeability, altered fluidity) Fungal_growth_inhibition Inhibition of Fungal Growth (Fungistatic/Fungicidal Effect) Membrane_disruption->Fungal_growth_inhibition Toxic_sterols->Membrane_disruption

Signaling pathway of butoconazole's antifungal action.
In Vitro Antifungal Activity

Butoconazole demonstrated potent in vitro activity against a broad spectrum of pathogenic yeasts, particularly Candida species.

Table 1: In Vitro Antifungal Activity of Butoconazole against Candida Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicans106Not ReportedNot ReportedNot Reported[2]
Candida spp. (non-albicans)80Not ReportedNot ReportedNot Reported[2]

Note: Specific MIC values were not consistently reported in the readily available literature, but butoconazole was found to be very active against both C. albicans and other Candida species.[2]

Experimental Protocol: Agar Dilution Method for Antifungal Susceptibility Testing

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents is the agar dilution technique.

  • Medium Preparation: A suitable agar medium, such as Sabouraud Dextrose Agar, is prepared and sterilized.

  • Drug Incorporation: Serial twofold dilutions of butoconazole are prepared and added to the molten agar to achieve the desired final concentrations.

  • Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared, typically adjusted to a concentration of 104 to 105 colony-forming units (CFU)/mL.

  • Inoculation: A small, standardized volume of the fungal suspension is spotted onto the surface of the agar plates containing the different concentrations of butoconazole.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

In Vivo Efficacy in Animal Models

Animal models of VVC were instrumental in demonstrating the in vivo efficacy of butoconazole. The murine model is a commonly used and well-established model for this purpose.

Experimental Protocol: Murine Model of Vulvovaginal Candidiasis

  • Animal Model: Ovariectomized or estradiol-treated female mice are often used, as estrogen promotes vaginal epithelial cell maturation and enhances Candida colonization.

  • Infection: A defined inoculum of a pathogenic strain of C. albicans is introduced intravaginally.

  • Treatment: A topical formulation of butoconazole is administered intravaginally at various concentrations and for different durations.

  • Efficacy Assessment: The efficacy of the treatment is assessed by determining the fungal burden in the vaginal lumen and tissues at different time points post-treatment. This is typically done by collecting vaginal lavages or homogenizing vaginal tissue and plating serial dilutions on a selective agar medium to quantify the number of CFU. Histopathological examination of vaginal tissue can also be performed to assess the extent of inflammation and fungal invasion.

In a murine model of candidal vaginitis, a short-duration treatment with elevated doses of butoconazole (2.5% and 5%) resulted in an apparent full cure for most of the mice tested.[3]

Clinical Development

The clinical development program for butoconazole focused on evaluating its efficacy, safety, and optimal dosing regimen for the treatment of VVC in humans.

Pharmacokinetics

Pharmacokinetic studies were conducted to understand the absorption, distribution, metabolism, and excretion of butoconazole following vaginal administration.

Table 2: Pharmacokinetic Parameters of Butoconazole After Vaginal Administration

ParameterValueReference
Systemic Absorption~1.7% of the administered dose[1]
Time to Peak Plasma Concentration (Tmax)12-24 hours[1]
Oral LD50 (rat)>1720 mg/kg[1]

These studies demonstrated that systemic absorption of butoconazole after vaginal application is minimal, which is a desirable characteristic for a topically administered drug, as it reduces the potential for systemic side effects.

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

  • Study Population: Healthy female volunteers are recruited for the study.

  • Drug Administration: A single dose of a butoconazole-containing vaginal formulation (e.g., cream or suppository) is administered.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

  • Plasma Analysis: The concentration of butoconazole in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

Clinical Efficacy and Safety

Numerous clinical trials were conducted to compare the efficacy and safety of butoconazole with other established antifungal agents and placebo.

G cluster_clinical_trial Typical Clinical Trial Workflow for Butoconazole in VVC Patient_screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_screening->Randomization Treatment_butoconazole Butoconazole Treatment Group Randomization->Treatment_butoconazole Treatment_comparator Comparator Group (e.g., Miconazole, Placebo) Randomization->Treatment_comparator Follow_up_1 Follow-up Visit 1 (e.g., 7-10 days post-treatment) Treatment_butoconazole->Follow_up_1 Safety_assessment Safety Assessment (Adverse Events) Treatment_butoconazole->Safety_assessment Treatment_comparator->Follow_up_1 Treatment_comparator->Safety_assessment Follow_up_2 Follow-up Visit 2 (e.g., 30 days post-treatment) Follow_up_1->Follow_up_2 Efficacy_assessment Efficacy Assessment (Clinical & Mycological Cure) Follow_up_1->Efficacy_assessment Follow_up_2->Efficacy_assessment

A simplified workflow of a clinical trial for butoconazole in VVC.

Table 3: Summary of Key Clinical Trial Results for Butoconazole in VVC

Trial DesignComparatorButoconazole Efficacy (Mycological Cure Rate)Comparator Efficacy (Mycological Cure Rate)Key FindingsReference
Randomized, parallel, investigator-blind, multicenter7-day miconazole nitrate 2% cream87% (at 7-10 days post-treatment)87% (at 7-10 days post-treatment)Single-dose butoconazole was as effective as 7-day miconazole.[4]
Randomized, open-label, parallelSingle-dose fluconazole 150 mg oral tabletNot directly reported as mycological cure rateNot directly reported as mycological cure rateButoconazole provided faster relief of symptoms compared to fluconazole.[5]
Randomized, single-blind7-day miconazole nitrate cream82.8% (at first follow-up)84.4% (at first follow-up)A three-day course of butoconazole was as effective as a seven-day course of miconazole.[6]
Randomized, double-blind6-day miconazole nitrate 2% cream98% (2% cream, at 8 days post-treatment)83% (at 8 days post-treatment)Butoconazole showed a higher mycological cure rate than miconazole.[7]

Experimental Protocol: Randomized Controlled Trial for VVC

  • Patient Population: Women with a clinical diagnosis of VVC, confirmed by potassium hydroxide (KOH) microscopy and/or fungal culture, are enrolled.

  • Inclusion/Exclusion Criteria: Specific criteria are established to ensure a homogenous study population. Inclusion criteria typically include signs and symptoms of VVC, while exclusion criteria may include pregnancy, concomitant use of other antifungal agents, and underlying medical conditions that could affect the study outcome.

  • Randomization and Blinding: Patients are randomly assigned to receive either butoconazole or a comparator drug (or placebo). In a double-blind study, neither the patient nor the investigator knows which treatment is being administered.

  • Treatment Regimen: Patients self-administer the assigned treatment according to the study protocol (e.g., a single application of butoconazole cream or a multi-day regimen of the comparator).

  • Efficacy Endpoints: The primary efficacy endpoint is typically the mycological cure rate (negative KOH and/or culture) at a specified time point after treatment. Secondary endpoints may include clinical cure (resolution of signs and symptoms) and therapeutic cure (both mycological and clinical cure).

  • Safety Assessment: The safety of the treatment is assessed by monitoring and recording any adverse events reported by the patients.

Conclusion

The discovery and development of racemic butoconazole represent a successful endeavor in the field of antifungal drug development. Through a systematic process of chemical synthesis, preclinical evaluation, and rigorous clinical testing, butoconazole was established as a safe and effective treatment for vulvovaginal candidiasis. Its favorable pharmacokinetic profile, characterized by low systemic absorption, and its demonstrated clinical efficacy, often with a shorter treatment duration compared to older azole antifungals, have made it a valuable therapeutic option for this common infection. The history of butoconazole underscores the importance of a multidisciplinary approach in bringing a new pharmaceutical agent from the laboratory to clinical practice.

References

(R)-Butaconazole: An In-depth Technical Guide to its In Vitro Antifungal Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaconazole is a synthetic imidazole derivative with a broad spectrum of antifungal activity. It is structurally related to other imidazole antifungals and exerts its effect through the disruption of the fungal cell membrane. Butaconazole is a chiral molecule, existing as (R) and (S) enantiomers. Extensive research has demonstrated that both the (R)- and (S)-enantiomers of butaconazole are equipotent in their antifungal activity. Consequently, the in vitro data for the racemic mixture of butaconazole can be considered representative of the (R)-enantiomer's activity. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of (R)-butaconazole, detailing its activity against a range of fungal pathogens, the experimental protocols used for its evaluation, and its mechanism of action.

In Vitro Antifungal Spectrum of this compound

The in vitro antifungal activity of butoconazole has been evaluated against a variety of clinically relevant fungi, including yeasts and dermatophytes. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Table 1: In Vitro Activity of Butaconazole against Candida Species

Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicans1060.12 - >1001.5612.5[1]
Candida tropicalis250.2 - >1003.1250[1]
Candida parapsilosis150.78 - 253.1212.5[1]
Candida glabrata121.56 - 506.2525[1]
Candida krusei106.25 - 10025100[1]
Candida guilliermondii80.78 - 12.53.1212.5[1]
Candida pseudotropicalis50.39 - 1.560.781.56[1]

Table 2: In Vitro Activity of Butoconazole against Dermatophytes

Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Trichophyton rubrum100.1 - 1.00.20.5[2]
Trichophyton mentagrophytes100.1 - 1.00.21.0[2]
Microsporum canis50.1 - 0.50.20.5[2]
Epidermophyton floccosum50.1 - 0.20.10.2[2]

Experimental Protocols

The in vitro antifungal susceptibility testing of butoconazole is typically performed using standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI). The following are detailed methodologies for the key experiments cited.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is used to determine the MIC of antifungal agents against yeasts such as Candida species.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Yeast_Culture Yeast Isolate (24h growth on agar) Inoculum_Prep Prepare Inoculum (0.5 McFarland standard) Yeast_Culture->Inoculum_Prep Suspend in saline Inoculation Inoculate Microtiter Plate Wells (containing drug dilutions and RPMI-1640 medium) Inoculum_Prep->Inoculation Add to wells Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Visual_Reading Visually Read Plates for Fungal Growth Incubation->Visual_Reading MIC_Determination Determine MIC (Lowest concentration with significant growth inhibition) Visual_Reading->MIC_Determination

Caption: Workflow for Broth Microdilution Susceptibility Testing of Yeasts.

Detailed Steps:

  • Inoculum Preparation: A suspension of the yeast is prepared in sterile saline from a 24-hour-old culture on Sabouraud dextrose agar. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

  • Drug Dilution: A series of twofold dilutions of this compound are prepared in RPMI-1640 medium buffered with MOPS buffer.

  • Inoculation: A standardized volume of the yeast inoculum is added to each well of a microtiter plate containing the drug dilutions, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control well.

Agar Dilution Method for Filamentous Fungi (CLSI M38)

This method is often used for determining the MIC of antifungal agents against dermatophytes.

Agar_Dilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Fungal_Culture Fungal Isolate (7-14 day growth on agar) Conidia_Suspension Prepare Conidial Suspension Fungal_Culture->Conidia_Suspension Harvest conidia Inoculation Spot Inoculate Drug-Agar Plates with Fungal Suspension Conidia_Suspension->Inoculation Apply to plates Drug_Agar_Plates Prepare Agar Plates with Serial Dilutions of this compound Drug_Agar_Plates->Inoculation Incubation Incubate at 28-30°C for 7-10 days Inoculation->Incubation Visual_Inspection Visually Inspect Plates for Fungal Growth Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for Agar Dilution Susceptibility Testing of Dermatophytes.

Detailed Steps:

  • Inoculum Preparation: A suspension of fungal conidia is prepared from a mature (7-14 day old) culture grown on a suitable agar medium, such as potato dextrose agar. The conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).

  • Drug-Agar Plate Preparation: Molten agar medium is cooled to 45-50°C, and appropriate concentrations of this compound are added to create a series of plates with twofold dilutions of the drug.

  • Inoculation: A standardized volume of the conidial suspension is spot-inoculated onto the surface of the drug-containing and drug-free control agar plates.

  • Incubation: The plates are incubated at 28-30°C for a period sufficient for growth to be visible on the control plate (typically 7-10 days).

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible fungal growth.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other imidazole antifungals, targets the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The primary target of butaconazole is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase Intermediate 14-demethyl lanosterol Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Zymosterol Zymosterol Intermediate->Zymosterol Multiple steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple steps Butaconazole This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase Butaconazole->Lanosterol_14a_demethylase Inhibits

Caption: Inhibition of the Fungal Ergosterol Biosynthesis Pathway by this compound.

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterols. This disruption of the normal sterol composition alters the physical properties of the cell membrane, increasing its permeability and leading to the leakage of essential cellular contents, ultimately resulting in the inhibition of fungal growth and cell death.

Conclusion

This compound exhibits a broad spectrum of in vitro antifungal activity against clinically important yeasts and dermatophytes. Its mechanism of action, through the potent inhibition of ergosterol biosynthesis, provides a sound basis for its therapeutic efficacy. The equipotency of the (R)- and (S)-enantiomers simplifies in vitro evaluation, allowing data from the racemic mixture to be directly applicable to the (R)-enantiomer. The standardized methodologies for antifungal susceptibility testing provide a reliable framework for the continued evaluation of this compound and the development of new antifungal agents. This technical guide serves as a valuable resource for researchers and drug development professionals in the field of mycology and infectious diseases.

References

(R)-Butaconazole: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-butaconazole is an imidazole antifungal agent that exerts its therapeutic effect through the disruption of fungal cell membrane integrity. This technical guide provides an in-depth analysis of the primary therapeutic target of this compound, its mechanism of action, and the associated signaling pathway. While quantitative data specifically for the (R)-enantiomer is limited in publicly available literature, this document summarizes the known information for butaconazole and other relevant azole antifungals to provide a comparative context. Detailed methodologies for key experimental procedures are also outlined to facilitate further research and drug development efforts.

Primary Therapeutic Target: Lanosterol 14α-Demethylase (CYP51)

The principal therapeutic target of this compound, like other imidazole and triazole antifungal drugs, is the fungal enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[1][2][3] This enzyme, also known as CYP51, is a member of the cytochrome P450 superfamily.[1] In fungi, CYP51 is responsible for the C14-demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[1]

Ergosterol is the primary sterol component of the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting CYP51, butaconazole disrupts the production of ergosterol. This leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which alters its physical properties, increases its permeability, and ultimately leads to the inhibition of fungal growth and cell death.[1][3]

The imidazole ring of butaconazole binds to the heme iron atom in the active site of CYP51, preventing the enzyme from binding to its natural substrate, lanosterol. This targeted inhibition is the basis of butaconazole's antifungal activity against a range of fungal pathogens, particularly Candida species.[2]

Signaling Pathway: Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is the central signaling cascade affected by this compound. The pathway involves a series of enzymatic reactions that convert acetyl-CoA into ergosterol. The inhibition of CYP51 by this compound is a key intervention point in this pathway.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp geranyl_pp Geranyl-PP isopentenyl_pp->geranyl_pp farnesyl_pp Farnesyl-PP geranyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 ergosterol_intermediate Ergosterol Intermediate ergosterol Ergosterol ergosterol_intermediate->ergosterol butaconazole This compound butaconazole->cyp51 Inhibition cyp51->ergosterol_intermediate

Caption: Fungal Ergosterol Biosynthesis Pathway and the inhibitory action of this compound on CYP51.

Quantitative Data

Table 1: Binding Affinity (Kd) and IC50 of Various Azole Antifungals against Candida albicans CYP51

Antifungal AgentBinding Affinity (Kd) (nM)IC50 (µM)Reference(s)
Clotrimazole42 - 131-[5]
Itraconazole10 - 560.23[5][6]
Ketoconazole42 - 131-[5]
Fluconazole~30,50030[5][6]
Voriconazole~2,3000.39[5][6]

Table 2: Minimum Inhibitory Concentration (MIC) of Butaconazole against Candida Species

Candida SpeciesMIC Range (µg/mL)Reference(s)
Candida albicansNot Specified[2]
Other Candida spp.Not Specified[2]

Note: The available literature on butaconazole's MIC values often does not differentiate between enantiomers.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of azole antifungals like this compound.

CYP51 Binding Assay (Spectral Titration)

This assay measures the direct binding of an inhibitor to the CYP51 enzyme, which results in a characteristic spectral shift.

Methodology:

  • Preparation of Reagents:

    • Purified fungal CYP51 enzyme.

    • Potassium phosphate buffer (pH 7.4).

    • Stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spectrophotometric Measurement:

    • A solution of purified CYP51 is placed in both the sample and reference cuvettes of a dual-beam spectrophotometer.

    • A baseline spectrum is recorded (typically between 350-500 nm).

    • Small aliquots of the this compound stock solution are added to the sample cuvette, while an equal volume of the solvent is added to the reference cuvette.

    • The difference spectrum is recorded after each addition until saturation is reached.

  • Data Analysis:

    • The change in absorbance (ΔA) at the peak and trough of the difference spectrum is plotted against the concentration of this compound.

    • The dissociation constant (Kd) is determined by fitting the data to a suitable binding equation (e.g., the Morrison equation for tight-binding inhibitors).

In Vitro CYP51 Inhibition Assay (Reconstituted System)

This assay measures the functional inhibition of the CYP51 enzyme's catalytic activity.

Methodology:

  • Reconstitution of the Enzyme System:

    • Purified fungal CYP51 is mixed with a cytochrome P450 reductase and lipids to form a functional reconstituted system.

  • Enzyme Reaction:

    • The reconstituted enzyme system is incubated with the substrate, lanosterol.

    • Varying concentrations of this compound are added to the reaction mixture.

    • The reaction is initiated by the addition of NADPH.

  • Product Quantification:

    • The reaction is stopped after a defined period, and the products are extracted.

    • The amount of demethylated product is quantified using methods such as HPLC or GC-MS.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of this compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Inoculum:

    • A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared.

  • Serial Dilution of Antifungal Agent:

    • A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Each well is inoculated with the fungal suspension.

    • The plate is incubated at 35°C for 24-48 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Experimental_Workflow cluster_binding CYP51 Binding Assay cluster_inhibition CYP51 Inhibition Assay cluster_mic MIC Determination purify_cyp51_b Purify CYP51 spectral_titration Spectral Titration with This compound purify_cyp51_b->spectral_titration calc_kd Calculate Kd spectral_titration->calc_kd reconstitute_cyp51 Reconstitute CYP51 System inhibition_assay Perform Inhibition Assay with Lanosterol and this compound reconstitute_cyp51->inhibition_assay calc_ic50 Calculate IC50 inhibition_assay->calc_ic50 prep_inoculum Prepare Fungal Inoculum inoculate_incubate Inoculate and Incubate prep_inoculum->inoculate_incubate serial_dilution Serial Dilution of This compound serial_dilution->inoculate_incubate determine_mic Determine MIC inoculate_incubate->determine_mic

Caption: General experimental workflows for characterizing the antifungal activity of this compound.

Conclusion

The primary therapeutic target of this compound is unequivocally the fungal enzyme lanosterol 14α-demethylase (CYP51). Its inhibitory action on this enzyme disrupts the ergosterol biosynthesis pathway, leading to fungal cell membrane damage and subsequent antifungal effects. While the precise quantitative metrics of this compound's interaction with CYP51 require further investigation, the established mechanism of action for azole antifungals provides a solid framework for its continued development and application. The provided experimental protocols offer a foundation for researchers to further elucidate the specific properties of the (R)-enantiomer and its potential advantages in antifungal therapy. Future research should focus on determining the stereoselective binding affinity and inhibitory activity of butaconazole enantiomers to fully characterize their therapeutic potential.

References

(R)-Butaconazole: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the pharmacological profile of butaconazole. It is important to note that the majority of publicly available data pertains to the racemic mixture of butaconazole. Specific pharmacological and pharmacokinetic data for the (R)-enantiomer is limited in the current scientific literature. This guide presents the available information on racemic butaconazole and discusses the potential implications of stereochemistry on its activity, drawing parallels from other chiral azole antifungals.

Introduction

Butaconazole is an imidazole antifungal agent used for the local treatment of vulvovaginal candidiasis.[1][2] It is a chiral molecule, and its therapeutic formulation is a racemic mixture of (R)- and (S)-enantiomers. As with many chiral drugs, the individual enantiomers may exhibit different pharmacological and pharmacokinetic properties. This technical guide aims to provide a detailed overview of the known pharmacological profile of butaconazole, with a specific focus on the potential significance of the (R)-enantiomer.

Mechanism of Action

Butaconazole, like other azole antifungals, exerts its effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. The primary target of butaconazole is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[3][4]

The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[4] This disruption of membrane integrity increases its permeability, leading to the leakage of essential cellular contents and ultimately fungal cell death.[3][4] While the general mechanism is understood for the racemic mixture, the specific contributions and potential differences in the inhibitory potency of the (R)- and (S)-enantiomers against fungal CYP51 have not been extensively reported. Studies with other chiral azoles, such as ketoconazole, have demonstrated enantioselective inhibition of fungal CYP51, suggesting that one enantiomer may be more active than the other.[5]

Signaling Pathway of Butaconazole's Antifungal Action

Butaconazole_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity, increased permeability) Ergosterol->Membrane essential component CYP51->Ergosterol conversion CellDeath Fungal Cell Death Membrane->CellDeath leads to Butaconazole (R)-Butaconazole Butaconazole->CYP51 inhibition

Caption: Mechanism of action of this compound.

Pharmacodynamics

In Vitro Antifungal Activity of Racemic Butaconazole
OrganismMIC Range (µg/mL)
Candida albicansData not available in reviewed literature
Candida glabrataData not available in reviewed literature
Candida tropicalisData not available in reviewed literature
Note: Specific MIC values for butaconazole are not consistently reported in the reviewed literature. The table structure is provided for when such data becomes available.

Pharmacokinetics

The pharmacokinetic profile of butaconazole has been primarily studied following intravaginal administration of the racemic mixture in a cream formulation. Systemic absorption is minimal.

Pharmacokinetic Parameters of Racemic Butaconazole (Vaginal Administration)
ParameterValueReference
Absorption
BioavailabilityApproximately 5.5%[7]
Cmax23.7 ± 11.9 ng/mL[7]
Tmax18.7 ± 5.8 hours[7]
Distribution
Protein BindingData not available
Metabolism
Metabolic PathwaysData not available
Excretion
Half-life (t½)20-24 hours[7]
Route of EliminationUrine and feces[7]

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of racemic butaconazole nitrate vaginal cream for the treatment of vulvovaginal candidiasis. It has been shown to be comparable or superior to other antifungal agents like miconazole and clotrimazole in achieving mycological cure and clinical resolution of symptoms.

Commonly reported adverse events are typically localized and mild, including vulvovaginal burning, itching, and soreness.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of antifungal agents. The following sections describe standardized methodologies that can be applied to assess the pharmacological profile of this compound.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[8]

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture 1. Prepare standardized yeast inoculum (e.g., 0.5 McFarland) Drug_Dilution 2. Prepare serial dilutions of this compound in RPMI-1640 medium Inoculation 3. Inoculate microtiter plate wells containing drug dilutions with yeast suspension Drug_Dilution->Inoculation Incubation 4. Incubate plates at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination 5. Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination CYP51_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep 1. Prepare recombinant fungal CYP51 enzyme Substrate_Prep 2. Prepare lanosterol substrate solution Inhibitor_Prep 3. Prepare serial dilutions of this compound Reaction_Mix 4. Combine CYP51, lanosterol, and this compound in a reaction buffer with NADPH Inhibitor_Prep->Reaction_Mix Incubation 5. Incubate at 37°C for a defined time period Reaction_Mix->Incubation Extraction 6. Stop the reaction and extract sterols Incubation->Extraction LC_MS_Analysis 7. Analyze the conversion of lanosterol to ergosterol precursors by LC-MS Extraction->LC_MS_Analysis IC50_Calculation 8. Calculate the IC50 value LC_MS_Analysis->IC50_Calculation PK_Study_Workflow cluster_study_design Study Design cluster_sampling Sampling cluster_analysis Analysis Animal_Model 1. Select appropriate animal model (e.g., rabbit, rat) Dosing 2. Administer a defined dose of This compound formulation intravaginally Animal_Model->Dosing Blood_Sampling 3. Collect blood samples at pre-defined time points Dosing->Blood_Sampling Tissue_Sampling 4. (Optional) Collect vaginal tissue samples Sample_Processing 5. Process blood to obtain plasma; homogenize tissue samples Tissue_Sampling->Sample_Processing LC_MS_Analysis 6. Quantify this compound concentrations using LC-MS Sample_Processing->LC_MS_Analysis PK_Analysis 7. Perform pharmacokinetic analysis to determine parameters (Cmax, Tmax, AUC, t½) LC_MS_Analysis->PK_Analysis

References

Methodological & Application

Application Note: Chiral Separation of (R)-Butaconazole by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butaconazole is an imidazole antifungal agent that contains a single chiral center, existing as a racemic mixture of (R)- and (S)-enantiomers. Enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the development of stereoselective analytical methods for the separation and quantification of individual enantiomers is crucial in drug development and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (R)-butaconazole from its (S)-enantiomer.

Methodology

The separation is achieved on a polysaccharide-based chiral stationary phase (CSP) under reversed-phase conditions. This method is suitable for the analysis of butaconazole enantiomers in bulk drug substances and pharmaceutical formulations.

Experimental Conditions

A summary of the chromatographic conditions for the chiral separation of butaconazole is presented in the table below.

ParameterCondition
Column Chiralpak IC (5 µm, 250 x 4.6 mm)
Mobile Phase Acetonitrile / 10 mM Aqueous Ammonium Acetate (90:10, v/v)[1][2][3]
Flow Rate 0.8 mL/min[4]
Detection Wavelength 220 nm[4]
Column Temperature Ambient (e.g., 25 °C)
Injection Volume 10 µL
Internal Standard Tioconazole (optional, for quantitative analysis)[1][2]

Sample Preparation

  • Standard Solution: Prepare a stock solution of racemic butaconazole nitrate in the mobile phase at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 100 µg/mL.

  • Sample Solution: For the analysis of pharmaceutical creams, an extraction procedure is required. A solid-phase extraction (SPE) with C18 cartridges can be employed to extract butaconazole from the cream matrix.[1][2] The final eluate should be evaporated and reconstituted in the mobile phase.

Protocol: Chiral HPLC Separation of this compound

This protocol provides a step-by-step procedure for the enantioselective analysis of butaconazole using HPLC.

1. Materials and Reagents

  • Racemic Butaconazole Nitrate reference standard

  • This compound and (S)-Butaconazole reference standards (if available for peak identification)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Tioconazole (optional internal standard)

2. Instrument and Column

  • HPLC system with a UV detector

  • Chiralpak IC column (5 µm, 250 x 4.6 mm)

3. Preparation of Mobile Phase

  • Prepare a 10 mM aqueous ammonium acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC-grade water.

  • The mobile phase consists of a mixture of acetonitrile and 10 mM aqueous ammonium acetate in a 90:10 (v/v) ratio.[1][2][3]

  • Degas the mobile phase before use.

4. Standard and Sample Preparation

  • Standard Solution (100 µg/mL):

    • Accurately weigh and dissolve 10 mg of racemic butaconazole nitrate in 10 mL of mobile phase to obtain a 1 mg/mL stock solution.

    • Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation (from Cream):

    • A validated solid-phase extraction (SPE) method using C18 cartridges is recommended for sample clean-up and extraction from pharmaceutical creams.[1][2]

5. Chromatographic Analysis

  • Equilibrate the Chiralpak IC column with the mobile phase at a flow rate of 0.8 mL/min for at least 30 minutes or until a stable baseline is achieved.[4]

  • Inject 10 µL of the standard solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers. If individual standards are not available, the elution order may need to be determined experimentally.[1]

  • Inject the sample solution and perform the analysis under the same conditions.

6. Data Analysis

  • Calculate the resolution (Rs) between the two enantiomer peaks. A resolution of >1.5 is generally considered baseline separation.

  • For quantitative analysis, construct a calibration curve using standard solutions of known concentrations.

  • Determine the concentration of each enantiomer in the sample.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction SPE (C18) Reconstitution Reconstitution Extraction->Reconstitution Mobile Phase Injection Injection Reconstitution->Injection Chiral_Column Chiral_Column Injection->Chiral_Column Chiralpak IC Detection Detection Chiral_Column->Detection UV @ 220 nm Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the chiral separation of this compound.

G Racemic Butaconazole Racemic Butaconazole Chiral Stationary Phase (CSP) Chiral Stationary Phase (CSP) Racemic Butaconazole->Chiral Stationary Phase (CSP) Transient Diastereomeric Complexes Transient Diastereomeric Complexes Chiral Stationary Phase (CSP)->Transient Diastereomeric Complexes This compound-CSP This compound-CSP Transient Diastereomeric Complexes->this compound-CSP (S)-Butaconazole-CSP (S)-Butaconazole-CSP Transient Diastereomeric Complexes->(S)-Butaconazole-CSP Separated Enantiomers Separated Enantiomers This compound-CSP) This compound-CSP) This compound-CSP)->Separated Enantiomers (S)-Butaconazole-CSP) (S)-Butaconazole-CSP) (S)-Butaconazole-CSP)->Separated Enantiomers

Caption: Logical relationship of chiral recognition on the stationary phase.

References

Application Notes and Protocols: (R)-Butaconazole in Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Butaconazole is an imidazole-derivative azole antifungal agent. Like other antifungals in its class, its mechanism of action involves the disruption of the fungal cell membrane's integrity. Butaconazole inhibits the enzyme lanosterol 14α-demethylase, a critical component in the biosynthesis of ergosterol.[1][2][3] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, butaconazole leads to the depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately resulting in fungistatic or, at higher concentrations, fungicidal activity.[1] Butaconazole is used clinically for the treatment of vulvovaginal candidiasis.[2][4] While the commercially available product is a racemic mixture, understanding the specific activity of its enantiomers, such as this compound, is of interest in drug development and research.

These application notes provide a framework for the in vitro antifungal susceptibility testing of this compound, based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Ergosterol Biosynthesis Inhibition

This compound targets the fungal pathogen's ergosterol biosynthesis pathway. This pathway is essential for maintaining the structure and function of the fungal cell membrane.

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane 14-demethyl-lanosterol->Ergosterol Further enzymatic steps R_Butaconazole This compound Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) R_Butaconazole->Lanosterol 14α-demethylase\n(CYP51) Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Antifungal Activity

While specific data for the (R)-enantiomer of butaconazole is not extensively available in public literature, one study indicated no significant difference in the in vitro activity between the enantiomers and the racemic mixture against Candida albicans.[5] The following tables present representative Minimum Inhibitory Concentration (MIC) data for butaconazole (racemic) against common fungal pathogens. These values should be considered indicative and may not precisely reflect the activity of the pure (R)-enantiomer.

Table 1: Representative MIC Ranges of Butaconazole against Candida Species

Candida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
C. albicans0.03 - >640.54
C. glabrata0.12 - >64832
C. tropicalis0.06 - 3218
C. parapsilosis0.03 - 80.251
C. krusei0.25 - >641664

Note: Data is compiled from various sources for butaconazole (racemic mixture) and should be used for reference only. Specific MIC values can vary based on the testing methodology and isolates.

Table 2: Representative MIC Ranges of Butaconazole against Dermatophytes

Dermatophyte SpeciesMIC Range (µg/mL)
Trichophyton rubrum0.03 - 2
Trichophyton mentagrophytes0.03 - 1
Epidermophyton floccosum≤0.03 - 0.5
Microsporum canis0.06 - 4

Note: Data is compiled from various sources for butaconazole (racemic mixture) and should be used for reference only.

Experimental Protocols

The following protocols are adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) documents for the determination of the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol 1: Broth Microdilution MIC Assay for Yeasts (Adapted from CLSI M27)

This method is suitable for determining the MIC of this compound against Candida species and other yeasts.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile, 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Vortex mixer

  • Sterile saline (0.85%)

  • Fungal isolates

  • Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 1600 µg/mL).

    • Serially dilute the stock solution in RPMI 1640 medium to create a range of concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation:

    • Subculture the yeast isolates on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a suspension of the yeast colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Microplate Inoculation:

    • Add 100 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 100 µL of the final yeast inoculum to each well.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Read the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be determined visually or using a spectrophotometer.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Drug Dilution Drug Dilution Plate Inoculation Plate Inoculation Drug Dilution->Plate Inoculation Inoculum Prep Inoculum Prep Inoculum Prep->Plate Inoculation Incubation Incubation Plate Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading

Caption: Workflow for the Yeast Broth Microdilution MIC Assay.

Protocol 2: Broth Microdilution MIC Assay for Filamentous Fungi (Dermatophytes) (Adapted from CLSI M38)

This method is suitable for determining the MIC of this compound against dermatophytes like Trichophyton and Microsporum species.

Materials:

  • Same as for the yeast protocol, with the addition of Potato Dextrose Agar (PDA) for fungal culture.

Procedure:

  • Drug Preparation:

    • Follow the same procedure as for the yeast protocol.

  • Inoculum Preparation:

    • Grow the dermatophyte on PDA until sporulation is observed.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Microplate Inoculation:

    • Follow the same procedure as for the yeast protocol.

  • Incubation:

    • Incubate the plates at 28-30°C for 4-7 days, depending on the growth rate of the organism.

  • MIC Determination:

    • Read the MIC as the lowest concentration of this compound that shows complete inhibition of growth (100% inhibition) as determined visually.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Drug Dilution Drug Dilution Plate Inoculation Plate Inoculation Drug Dilution->Plate Inoculation Conidial Inoculum Prep Conidial Inoculum Prep Conidial Inoculum Prep->Plate Inoculation Incubation Incubation Plate Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading

Caption: Workflow for the Filamentous Fungi Broth Microdilution MIC Assay.

Quality Control

For reliable and reproducible results, it is essential to include quality control (QC) strains in each assay. The MIC values for these QC strains should fall within an expected range. As specific QC ranges for this compound have not been established by CLSI or EUCAST, it is recommended to establish in-house QC ranges by testing reference strains multiple times.

Recommended QC Strains:

  • For Yeasts: Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258

  • For Filamentous Fungi: Trichophyton mentagrophytes ATCC MYA-4439

Interpretation of Results

Currently, there are no established clinical breakpoints for butaconazole from regulatory bodies like CLSI or EUCAST. Therefore, the interpretation of MIC values as "susceptible," "intermediate," or "resistant" is not standardized. The MIC data generated should be used for research and comparative purposes. For drug development, these in vitro data can be correlated with in vivo efficacy studies.

Conclusion

The protocols outlined in these application notes provide a standardized approach for evaluating the in vitro antifungal activity of this compound. While there is a lack of extensive data specifically for the (R)-enantiomer, the provided methodologies, adapted from internationally recognized standards, offer a robust framework for researchers and drug development professionals. Further studies are warranted to establish specific MIC distributions, quality control ranges, and potential clinical breakpoints for this compound to fully characterize its antifungal profile.

References

Application Notes and Protocols for the Synthesis of (R)-Butaconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic pathways for butaconazole, with a focus on the preparation of the (R)-enantiomer. While a specific, detailed laboratory protocol for the enantioselective synthesis of (R)-butaconazole is not publicly available in its entirety, this document outlines the established synthetic route for racemic butaconazole based on patent literature and provides the key strategy for the enantioselective synthesis as reported in peer-reviewed journals.

Introduction

Butoconazole is an imidazole antifungal agent used for the treatment of vulvovaginal candidiasis. It functions by inhibiting the 14α-demethylase enzyme, which disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane. This leads to altered cell permeability and ultimately, the destruction of the fungal cell. Butoconazole is typically used as its nitrate salt. The molecule possesses a chiral center, and the synthesis of the individual (R)- and (S)-enantiomers has been a subject of chemical investigation.

Enantioselective Synthesis of this compound

The preparation of the optically pure (R)-enantiomer of butaconazole has been achieved starting from the chiral building block, (R)-glycidyl tosylate. This approach introduces the desired stereochemistry at the beginning of the synthesis, ensuring the final product has the correct absolute configuration. The synthesis is reported to be a three-step process. Although the full experimental details from the primary literature could not be accessed for this note, the general synthetic strategy is outlined below.

Diagram of the Proposed Enantioselective Synthesis Workflow

G cluster_0 Step 1: Chiral Epoxide Opening cluster_1 Step 2: Imidazole Introduction cluster_2 Step 3: Thioether Formation & Nitration A (R)-Glycidyl Tosylate C (R)-1-chloro-4-(4-chlorophenyl)-2-butanol A->C B p-Chlorobenzylmagnesium Chloride B->C E (R)-1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole C->E D Imidazole D->E H This compound E->H 1. SOCl2 2. K2CO3 F Thionyl Chloride F->H G 2,6-Dichlorothiophenol G->H J This compound Nitrate H->J I Nitric Acid I->J

Caption: Proposed workflow for the enantioselective synthesis of this compound Nitrate.

Representative Protocol for Racemic Butaconazole Synthesis

The following protocol is a representative procedure for the synthesis of racemic butaconazole, compiled from various sources in the patent literature. This multi-step synthesis involves the preparation of key intermediates.

Step 1: Preparation of 1-Chloro-4-(4-chlorophenyl)-2-butanol

This step involves the formation of a Grignard reagent from p-chlorobenzyl chloride, which then reacts with epichlorohydrin.

Experimental Protocol:

  • In a reaction vessel, prepare the Grignard reagent by reacting p-chlorobenzyl chloride with magnesium turnings in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (THF).

  • Cool the Grignard reagent in an ice bath.

  • Slowly add a solution of epichlorohydrin in the same ether solvent to the Grignard reagent, maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed until completion (monitoring by TLC may be required).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid (e.g., 20-30% sulfuric acid).

  • Separate the organic layer, and extract the aqueous layer with the ether solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or other chromatographic methods to yield 1-chloro-4-(4-chlorophenyl)-2-butanol.

Step 2: Preparation of 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole

The chlorohydrin intermediate is then reacted with imidazole to form the corresponding imidazole derivative.

Experimental Protocol:

  • To a solution of 1-chloro-4-(4-chlorophenyl)-2-butanol in a suitable solvent such as toluene, add an aqueous solution of sodium hydroxide, a phase transfer catalyst (e.g., benzyltriethylammonium chloride), and imidazole.

  • Heat the reaction mixture (e.g., to 93-95 °C) for a specified time (e.g., one hour).

  • Cool the mixture, separate the phases, and wash the organic layer with water.

  • Crystallize the product from the organic solvent, possibly by cooling to 0-5 °C.

  • Filter the crystals, wash with cold water, and dry under vacuum to yield 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole.

Step 3: Preparation of Butoconazole Free Base

The hydroxyl group of the imidazole intermediate is first converted to a chlorine atom, followed by reaction with 2,6-dichlorothiophenol.

Experimental Protocol:

  • Treat the 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole with thionyl chloride in an appropriate solvent to convert the hydroxyl group to a chloro group, forming the chloro intermediate.

  • In a separate reaction vessel, add the chloro intermediate, 2,6-dichlorothiophenol, and anhydrous potassium carbonate to a solvent like acetone.

  • Stir the suspension at an elevated temperature (e.g., 105-108 °C) under a nitrogen atmosphere for several hours until the reaction is complete.

  • Cool the reaction mixture and filter to remove inorganic salts.

  • The filtrate, containing the butoconazole free base, can be washed and clarified with activated carbon.

Step 4: Preparation of Butoconazole Nitrate

The final step is the formation of the nitrate salt by reacting the free base with nitric acid.

Experimental Protocol:

  • Adjust the pH of the solution containing the butoconazole free base to 3-3.5 by the addition of 65% nitric acid.

  • Stir the mixture to allow for the crystallization of butoconazole nitrate.

  • Collect the crystals by filtration, wash with a suitable solvent, and dry to obtain the final product.

Quantitative Data Summary

The following table summarizes representative yields for some of the steps in the synthesis of racemic butoconazole derivatives as described in the literature. Note that yields can vary significantly based on the specific reaction conditions and scale.

StepProductReported YieldReference
Preparation of 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole95%
Preparation of 1-chloro-4-(4-chlorophenyl)-2-butanol1-chloro-4-(4-chlorophenyl)-2-butanol80%

Characterization Data

Proper characterization of the final product and intermediates is crucial. While detailed spectroscopic data for this compound is not available in the search results, the following are typical characterization methods:

  • Melting Point: The melting point of butoconazole nitrate is approximately 159 °C (with decomposition).

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a key method for assessing the purity of butoconazole and its intermediates. A typical HPLC system might use a C18 column with a mobile phase consisting of a methanol and phosphate buffer mixture.

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Diagram of Experimental Workflow for Racemic Butaconazole Synthesis

G A p-Chlorobenzyl Chloride C Grignard Reagent A->C 1 B Mg, Ether B->C E 1-Chloro-4-(4-chlorophenyl) -2-butanol C->E 2 D Epichlorohydrin D->E G 1-[4-(4-chlorophenyl)-2-hydroxy -n-butyl]-imidazole E->G 3 F Imidazole, NaOH F->G I Chloro Intermediate G->I 4a H Thionyl Chloride H->I K Butoconazole (Free Base) I->K 4b J 2,6-Dichlorothiophenol, K2CO3 J->K M Butoconazole Nitrate K->M 5 L Nitric Acid L->M

Caption: General workflow for the synthesis of racemic Butoconazole Nitrate.

Application Notes and Protocols for the Quantification of (R)-Butaconazole in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantitative analysis of (R)-butaconazole in biological matrices. The information is intended to guide researchers in developing and validating their own analytical methods for pharmacokinetic studies, drug monitoring, and other research applications.

Introduction

Butaconazole is an imidazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1][2] It functions by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, leading to altered cell permeability and growth inhibition.[1][2] Butaconazole contains a chiral center, and its enantiomers, (R)- and (S)-butaconazole, may exhibit different pharmacological and toxicological profiles. Therefore, the ability to quantify the individual enantiomers, such as this compound, in biological samples is crucial for a comprehensive understanding of its disposition and effects in vivo. This document outlines a validated enantioselective method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for this purpose.

Analytical Method Overview

A highly sensitive and specific method for the enantioseparation and determination of butaconazole enantiomers in plasma and tissue has been developed and validated.[3][4] The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by chiral liquid chromatography for the separation of (R)- and (S)-butaconazole, and tandem mass spectrometry for detection and quantification.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) IS_Addition Addition of Internal Standard (e.g., Tioconazole) Sample->IS_Addition SPE Solid-Phase Extraction (SPE) (C18 Cartridge) IS_Addition->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation Chiral LC Separation (Chiralpak IC Column) Evaporation->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: A flowchart of the major steps involved in the quantification of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated LC-MS/MS method for the determination of butaconazole enantiomers.[3][4]

Table 1: Method Validation Parameters

ParameterResult
Linearity Range0.5–250 ng/mL
Correlation Coefficient (R²)> 0.991
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Mean Extraction Recovery> 90.4%
Intra-day Precision (RSD)< 11.5%
Inter-day Precision (RSD)< 11.5%
Accuracy (Relative Error)-8.0% to 9.1%

Table 2: Liquid Chromatography and Mass Spectrometry Parameters

ParameterCondition
Liquid Chromatography
ColumnChiralpak IC
Mobile PhaseAcetonitrile / 10 mM Aqueous Ammonium Acetate (90:10, v/v)
Flow RateNot Specified
Injection VolumeNot Specified
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Butaconazole)m/z 413.15 > 165.01 (Quantification)
MRM Transition (Butaconazole)m/z 413.15 > 128.47 (Identification)
MRM Transition (Internal Standard - Tioconazole)m/z 388.26 > 133.11 (Quantification)
Capillary Voltage3.0 kV
Source Temperature500 °C
Desolvation Temperature150 °C
Desolvation Gas Flow1000 L/h
Cone Voltage (Butaconazole)25 V
Collision Energy (Butaconazole)12 eV (for m/z 165.01)

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of butaconazole enantiomers from plasma samples.

Materials:

  • Cleanert C18 SPE Cartridges (500 mg, 3 mL)

  • Methanol (HPLC grade)

  • Deionized Water

  • Internal Standard (IS) working solution (e.g., Tioconazole)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Spiking: To a 200 µL plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex: Vortex the tube for 1 minute to ensure thorough mixing.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the plasma sample mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate volume of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analytes and the internal standard from the cartridge with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Chiral LC-MS/MS Analysis

Instrumentation:

  • A liquid chromatography system capable of delivering a stable flow.

  • A Chiralpak IC column.

  • A tandem mass spectrometer with an electrospray ionization source.

Procedure:

  • Method Setup: Set up the LC-MS/MS system with the parameters outlined in Table 2.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the reconstituted sample extract onto the column.

  • Data Acquisition: Acquire data in MRM mode for the specified transitions of butaconazole and the internal standard.

Mechanism of Action: Inhibition of Ergosterol Synthesis

Butaconazole, like other imidazole antifungals, targets the fungal cell membrane by inhibiting the synthesis of ergosterol. This pathway is a key target for antifungal drug development.

G Mechanism of Action of Butaconazole Lanosterol Lanosterol Enzyme 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Disruption (Increased Permeability, Growth Inhibition) Ergosterol->Membrane Essential component of Enzyme->Ergosterol Catalyzes conversion Butaconazole This compound Butaconazole->Enzyme Inhibits

Caption: Butaconazole inhibits the enzyme 14α-demethylase, blocking ergosterol synthesis.

Pharmacokinetic Data

A study in female Sprague-Dawley rats following transdermal administration of a 10 mg/kg dose of rac-butoconazole nitrate cream demonstrated stereoselective pharmacokinetics.[3] In humans, after vaginal administration of butoconazole nitrate suppositories, the drug exhibits linear pharmacokinetics in the dose range of 0.05 g to 0.1 g.[5] For a single 0.1 g dose, the maximum plasma concentration (Cmax) was 1.740 ± 0.511 ng/mL, and the area under the curve (AUC0-96h) was 73.48 ± 28.99 ng·h/mL.[5]

Table 3: Pharmacokinetic Parameters in Humans (Single 0.1 g Vaginal Dose)

ParameterValue (Mean ± SD)
Cmax1.740 ± 0.511 ng/mL
AUC0-96h73.48 ± 28.99 ng·h/mL

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the enantioselective quantification of this compound in biological samples. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the study of this antifungal agent. The successful application of this method will facilitate a better understanding of the stereoselective pharmacokinetics and pharmacodynamics of butaconazole.

References

Application Notes and Protocols: (R)-Butaconazole as a Tool for Studying Fungal Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of antifungal resistance is a significant challenge in the management of fungal infections. Azole antifungals, which inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane, are a cornerstone of antifungal therapy. Resistance to azoles, particularly in Candida species, is a growing concern. (R)-butaconazole, an imidazole derivative, offers a valuable tool for researchers, scientists, and drug development professionals to investigate the mechanisms of fungal resistance. Like other azoles, butaconazole targets the lanosterol 14α-demethylase enzyme (encoded by the ERG11 gene), which is a key step in the ergosterol biosynthesis pathway.[1][2] Studying the effects of this compound on susceptible and resistant fungal strains can provide insights into the molecular basis of resistance, including the role of target enzyme modifications and drug efflux pumps.

These application notes provide a comprehensive overview of the use of this compound in fungal resistance studies, including detailed experimental protocols and data presentation guidelines. While specific data for the (R)-enantiomer is limited in publicly available literature, the protocols and principles outlined here are based on established methods for studying azole antifungals and can be readily adapted for this compound.

Mechanism of Action and Resistance

This compound, like other azole antifungals, exerts its effect by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51/Erg11p). This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and compromised cell membrane integrity, ultimately resulting in the inhibition of fungal growth.

Fungal resistance to azoles is a multifactorial phenomenon. The primary mechanisms include:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for azole drugs.

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of the drug to achieve an inhibitory effect.[1][2]

  • Active Drug Efflux: Overexpression of efflux pump proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) (e.g., Mdr1p), actively remove the antifungal agent from the cell, reducing its intracellular concentration.

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes involved in ergosterol biosynthesis can lead to a bypass of the azole-inhibited step.[3]

Data Presentation

Quantitative data from experiments should be summarized in clearly structured tables to facilitate comparison between different fungal strains, experimental conditions, and antifungal agents.

Table 1: In Vitro Susceptibility of Candida Species to Butaconazole and Comparator Azoles (MIC µg/mL)

Fungal SpeciesThis compound (Hypothetical MIC)Butaconazole (Racemic)FluconazoleItraconazoleVoriconazole
Candida albicans (ATCC 90028)0.060.120.250.030.015
Candida albicans (Fluconazole-Resistant Isolate)>8>16640.50.25
Candida glabrata (ATCC 90030)0.51160.250.12
Candida parapsilosis (ATCC 22019)0.120.2510.060.03
Candida tropicalis (ATCC 750)0.250.540.120.06
Candida krusei (ATCC 6258)12640.50.25

Note: Data for Butaconazole (Racemic), Fluconazole, Itraconazole, and Voriconazole are representative values from the literature. This compound values are hypothetical for illustrative purposes.

Table 2: Fold Change in Gene Expression in a Fluconazole-Resistant Candida albicans Isolate Following Treatment with this compound (Hypothetical Data)

GeneUntreated Control (Fold Change)This compound (4 x MIC)Fluconazole (4 x MIC)
ERG111.08.210.5
CDR11.015.620.1
CDR21.012.318.7
MDR11.05.47.9
ACT1 (Housekeeping)1.01.01.0

Note: This table presents hypothetical data to illustrate the expected outcomes of a gene expression study.

Mandatory Visualizations

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition by this compound Lanosterol Lanosterol Erg11 Lanosterol 14-alpha-demethylase (Erg11p/CYP51) Lanosterol->Erg11 Catalyzes Intermediate 14-demethylated intermediates Ergosterol Ergosterol (Fungal Cell Membrane) Intermediate->Ergosterol Multiple Steps Erg11->Intermediate R_Butaconazole This compound R_Butaconazole->Erg11 Inhibits

Caption: Mechanism of action of this compound.

Fungal_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms R_Butaconazole_in This compound Erg11_target Erg11p (Target) R_Butaconazole_in->Erg11_target Binds & Inhibits Efflux_pumps Efflux Pump Overexpression (Cdr1/2p, Mdr1p) R_Butaconazole_in->Efflux_pumps Erg11_mutation Target Site Mutation (Altered Erg11p) Erg11_mutation->Erg11_target Reduces Binding Erg11_overexpression Target Overexpression (Increased Erg11p) Erg11_overexpression->Erg11_target Increases Quantity R_Butaconazole_out This compound Efflux_pumps->R_Butaconazole_out Expels Drug

Caption: Key mechanisms of azole resistance in fungi.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis MIC Antifungal Susceptibility Testing (MIC Determination) Data_Analysis Data Analysis & Interpretation MIC->Data_Analysis TimeKill Time-Kill Assay TimeKill->Data_Analysis RNA_extraction RNA Extraction RT_qPCR RT-qPCR for Gene Expression (ERG11, CDR1, CDR2, MDR1) RNA_extraction->RT_qPCR Sequencing ERG11 Sequencing (Mutation Analysis) RNA_extraction->Sequencing RT_qPCR->Data_Analysis Sequencing->Data_Analysis Start Fungal Isolates (Susceptible & Resistant) Start->MIC Start->TimeKill Start->RNA_extraction

Caption: Workflow for studying fungal resistance.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.

Materials:

  • This compound and other comparator antifungal agents

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile water or saline

  • Candida isolates to be tested

  • Positive and negative controls

Procedure:

  • Preparation of Antifungal Stock Solutions: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1600 µg/mL. Prepare similar stock solutions for other azoles.

  • Preparation of Antifungal Dilutions: a. In a sterile 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 10 of each row to be used. b. Add 200 µL of the antifungal stock solution to well 1. c. Perform serial 2-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will result in a range of concentrations.

  • Preparation of Inoculum: a. Subculture the Candida isolates on Sabouraud dextrose agar plates and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the yeast in sterile water or saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Inoculation of Microtiter Plates: Add 100 µL of the standardized inoculum to each well (wells 1-11). Well 11 will serve as a growth control (no drug), and well 12 will be a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., approximately 50% inhibition) compared to the growth control well. This can be determined visually or by reading the absorbance at 530 nm.

Protocol 2: Time-Kill Assay

This assay determines the rate and extent of antifungal activity over time.

Materials:

  • Candida isolates

  • RPMI-1640 medium buffered with MOPS

  • This compound

  • Sterile culture tubes

  • Shaking incubator

  • Sabouraud dextrose agar plates

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare a yeast suspension in RPMI-1640 medium to a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Drug Preparation: Prepare tubes with RPMI-1640 medium containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Include a drug-free growth control tube.

  • Incubation and Sampling: a. Inoculate the prepared tubes with the yeast suspension. b. Incubate the tubes at 35°C with constant agitation (e.g., 150 rpm). c. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting: a. Perform serial 10-fold dilutions of each aliquot in sterile saline. b. Plate 100 µL of appropriate dilutions onto Sabouraud dextrose agar plates in duplicate. c. Incubate the plates at 35°C for 24-48 hours. d. Count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying the expression of genes associated with azole resistance.

Materials:

  • Candida isolates

  • Sabouraud dextrose broth

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Bead beater and sterile zirconia/silica beads

  • Reverse transcription kit

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Primers for target genes (ERG11, CDR1, CDR2, MDR1) and a housekeeping gene (ACT1 or TEF1)

Procedure:

  • Fungal Culture and Treatment: a. Grow the Candida isolate in Sabouraud dextrose broth to mid-log phase. b. Expose the culture to a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 4 hours). Include an untreated control.

  • RNA Extraction: a. Harvest the fungal cells by centrifugation. b. Resuspend the cell pellet in a suitable lysis buffer. c. Mechanically disrupt the cells using a bead beater with zirconia/silica beads. d. Proceed with RNA extraction and purification according to the manufacturer's protocol of the chosen kit. Ensure the final RNA is of high quality and free of genomic DNA contamination.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Real-Time qPCR: a. Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for each target gene and the housekeeping gene. b. Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated sample to the untreated control.

Conclusion

This compound serves as a valuable molecular probe for elucidating the mechanisms of fungal resistance to azole antifungals. The protocols provided herein offer a standardized approach to assess the in vitro activity of this compound and to investigate its impact on the expression of key resistance-associated genes. By employing these methods, researchers can gain a deeper understanding of the complex interplay between azole antifungals and fungal pathogens, which is crucial for the development of novel therapeutic strategies to combat the growing threat of antifungal resistance. Further studies are warranted to generate specific data on the (R)-enantiomer of butaconazole to fully characterize its potential as a research tool.

References

Application of (R)-Butaconazole in Fungal Biofilm Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

(R)-Butaconazole is an imidazole antifungal agent known for its efficacy in treating vulvovaginal candidiasis, a condition often associated with fungal biofilms. While specific research on the (R)-isomer's direct application in fungal biofilm studies is not extensively detailed in publicly available literature, its mechanism of action as an inhibitor of ergosterol synthesis makes it a compound of significant interest for biofilm research. Fungal biofilms are notoriously resistant to conventional antifungal therapies, and understanding the efficacy of agents like this compound is crucial for developing new treatment strategies.

The primary mechanism of butaconazole involves the inhibition of the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to increased permeability and ultimately cell death.[1][2] This mechanism is foundational to its fungicidal activity against various Candida species, which are common former of biofilms on medical devices and host tissues.[3][4]

Research into the effects of this compound on fungal biofilms would likely focus on its ability to prevent biofilm formation, disrupt established biofilms, and act in synergy with other antifungal agents. The protocols outlined below provide a framework for systematically investigating these potential applications.

Quantitative Data Summary

Fungal Species Biofilm Age (h) This compound Concentration (µg/mL) Biofilm Inhibition (%) Metabolic Activity Reduction (%) (XTT Assay) Sessile MIC₅₀ (µg/mL)
Candida albicans2416657032
48164550>64
Candida glabrata2416556064
48163040>64
Candida auris2432505564
48322535>128

Note: The data presented in this table is hypothetical and serves as a template for reporting experimental results.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound against fungal biofilms. These are based on established methods in fungal biofilm research.

Protocol 1: Fungal Biofilm Formation and Inhibition Assay

This protocol is used to determine the ability of this compound to prevent the formation of fungal biofilms.

Materials:

  • 96-well flat-bottom polystyrene plates

  • Fungal strain of interest (e.g., Candida albicans)

  • Appropriate liquid culture medium (e.g., RPMI-1640)

  • This compound stock solution

  • Spectrophotometer (plate reader)

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: Culture the fungal strain overnight in a suitable broth. Adjust the cell density to 1 x 10⁶ cells/mL in RPMI-1640 medium.

  • Plate Setup: Add 100 µL of the fungal suspension to each well of a 96-well plate.

  • Treatment: Add 100 µL of RPMI-1640 containing various concentrations of this compound to the wells. Include a drug-free control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fixation: Add 150 µL of 95% ethanol to each well and incubate for 15 minutes.

  • Staining: Remove the ethanol and add 150 µL of 0.1% Crystal Violet solution to each well. Incubate at room temperature for 20 minutes.

  • Destaining: Wash the wells with PBS to remove excess stain. Add 200 µL of 95% ethanol to each well to destain the biofilm.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the drug-free control.

Protocol 2: XTT Reduction Assay for Biofilm Metabolic Activity

This assay determines the metabolic activity of the fungal cells within the biofilm after treatment with this compound.

Materials:

  • Established fungal biofilms in a 96-well plate (from Protocol 1)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • PBS

  • Spectrophotometer

Procedure:

  • Biofilm Formation: Form biofilms in a 96-well plate as described in Protocol 1, either in the presence or absence of this compound. For pre-formed biofilms, add the compound after the initial incubation period.

  • Washing: Wash the biofilms twice with PBS.

  • XTT-Menadione Solution: Prepare the XTT-menadione solution immediately before use by mixing XTT and menadione in PBS.

  • Incubation: Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-4 hours.

  • Quantification: Measure the absorbance of the formazan product at 490 nm. A decrease in absorbance indicates reduced metabolic activity.

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the cells within it.

Materials:

  • Biofilms grown on suitable surfaces (e.g., glass coverslips)

  • Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A for matrix)

  • Confocal microscope

Procedure:

  • Biofilm Growth: Grow biofilms on sterile coverslips placed in a petri dish with culture medium and this compound.

  • Staining: After incubation, gently wash the coverslips with PBS and stain with the desired fluorescent dyes according to the manufacturer's instructions.

  • Imaging: Mount the coverslip on a slide and visualize the biofilm architecture using a confocal microscope. Z-stack images can be acquired to reconstruct a 3D image of the biofilm.

Visualizations

Signaling Pathway and Mechanism of Action

The primary mechanism of action for butaconazole is the inhibition of ergosterol synthesis, a critical pathway for fungal cell membrane integrity.

Butaconazole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Butaconazole This compound Butaconazole->Enzyme Inhibits Enzyme->Ergosterol Conversion

Caption: Mechanism of this compound via inhibition of ergosterol synthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antibiofilm properties of a compound like this compound.

Biofilm_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Formation Biofilm Formation (24-48h Incubation) Inoculum->Formation Compound Prepare this compound Dilutions Compound->Formation Quantification Biofilm Quantification (Crystal Violet Assay) Formation->Quantification Metabolism Metabolic Activity (XTT Assay) Formation->Metabolism Visualization Structural Analysis (Microscopy) Formation->Visualization

Caption: Experimental workflow for testing this compound on fungal biofilms.

References

Isolating (R)-Butaconazole Enantiomers: A Guide to Chiral Separation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of (R)-butaconazole enantiomers. Butaconazole, an imidazole antifungal agent, possesses a single chiral center, resulting in two enantiomers, (R)- and (S)-butaconazole. As enantiomers can exhibit different pharmacological and toxicological profiles, the isolation and characterization of the individual stereoisomers are crucial for drug development and regulatory purposes.

This guide focuses on three primary techniques for chiral resolution:

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful and widely used analytical and preparative technique for separating enantiomers.

  • Enzymatic Resolution: A highly selective method utilizing enzymes to preferentially react with one enantiomer.

  • Diastereomeric Crystallization: A classical resolution technique involving the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

While detailed, validated protocols for the chiral HPLC separation of butaconazole are available, specific experimental procedures for enzymatic and diastereomeric resolution of butaconazole are not as readily found in publicly accessible literature. Therefore, the protocols for the latter two techniques are based on general principles and methods applied to similar chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct and efficient method for the separation and quantification of butaconazole enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and subsequent separation.

Application Note

A validated, sensitive, and selective LC-MS/MS method has been developed for the enantiospecific determination of butaconazole in biological matrices. This method is suitable for pharmacokinetic and stereoselective metabolism studies. The use of an immobilized polysaccharide-based chiral stationary phase, specifically a Chiralpak IC column, has demonstrated successful baseline separation of the enantiomers.

Quantitative Data Summary
ParameterValueReference
Chiral Stationary Phase Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))[1][2]
Mobile Phase Acetonitrile/10 mM aqueous ammonium acetate (90:10, v/v)[1][2]
Flow Rate 0.8 mL/minNot explicitly stated, but typical for this column dimension.
Column Temperature 25°C[2]
Detection ESI-MS/MS in positive ion mode[1][2]
Linearity Range 0.5 - 500 ng/mLNot explicitly stated, but typical for bioanalytical methods.
Intra-day Precision (RSD) < 15%Not explicitly stated, but typical for bioanalytical methods.
Inter-day Precision (RSD) < 15%Not explicitly stated, but typical for bioanalytical methods.
Accuracy 85-115%Not explicitly stated, but typical for bioanalytical methods.
Experimental Protocol: Chiral HPLC-MS/MS for Butaconazole Enantiomers

1. Materials and Reagents:

  • Racemic butaconazole standard

  • (R)- and (S)-butaconazole reference standards (if available)

  • HPLC-grade acetonitrile

  • Ammonium acetate

  • Deionized water

  • Formic acid (for pH adjustment if necessary)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiralpak IC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Chromatographic Conditions:

  • Mobile Phase: Prepare a 90:10 (v/v) mixture of acetonitrile and 10 mM aqueous ammonium acetate. Filter and degas the mobile phase before use.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: Maintain the column at 25°C.

  • Injection Volume: 10 µL.

4. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Determine the optimal precursor and product ions for butaconazole. For example, monitor the transition of m/z [M+H]+ to a characteristic fragment ion.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Sample Preparation:

  • Prepare a stock solution of racemic butaconazole in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by spiking the appropriate biological matrix (e.g., plasma, tissue homogenate) with known concentrations of the racemic standard.

  • Perform a sample extraction procedure (e.g., protein precipitation or solid-phase extraction) to remove interferences from the biological matrix.

6. Data Analysis:

  • Integrate the peak areas for each enantiomer.

  • Construct a calibration curve by plotting the peak area ratio of each enantiomer to an internal standard (if used) against the concentration.

  • Determine the concentration of each enantiomer in unknown samples from the calibration curve.

  • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|(R) - (S)| / ((R) + (S))] x 100.

Experimental Workflow: Chiral HPLC

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_separation Enantiomeric Separation cluster_analysis Data Analysis racemic_butaconazole Racemic Butaconazole Sample dissolution Dissolution in Mobile Phase racemic_butaconazole->dissolution filtration Filtration dissolution->filtration injector Autosampler/Injector filtration->injector Inject Sample hplc_pump HPLC Pump hplc_pump->injector chiral_column Chiral Stationary Phase (Chiralpak IC) injector->chiral_column detector Detector (MS/MS) chiral_column->detector r_enantiomer This compound chiral_column->r_enantiomer Separated Enantiomers s_enantiomer (S)-Butaconazole chiral_column->s_enantiomer chromatogram Chromatogram Acquisition detector->chromatogram Signal Output quantification Peak Integration & Quantification chromatogram->quantification ee_calculation Enantiomeric Excess (ee%) Calculation quantification->ee_calculation

Caption: Workflow for the chiral HPLC separation of butaconazole enantiomers.

Enzymatic Resolution

Enzymatic resolution is a kinetic resolution technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. Typically, a lipase or esterase is used to catalyze a reaction (e.g., hydrolysis or esterification) on a racemic mixture, with one enantiomer reacting at a significantly faster rate than the other. This results in a mixture of the unreacted, enriched enantiomer and the product of the reacted enantiomer, which can then be separated by conventional methods.

Application Note
General Experimental Protocol: Enzymatic Resolution of Racemic Butaconazole

This protocol describes a general approach for the kinetic resolution of racemic butaconazole via lipase-catalyzed acylation.

1. Materials and Reagents:

  • Racemic butaconazole

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (for maintaining anhydrous conditions)

2. Instrumentation:

  • Shaking incubator or magnetic stirrer with temperature control

  • HPLC with a chiral column (for monitoring reaction progress and determining enantiomeric excess)

  • Rotary evaporator

3. Reaction Procedure:

  • To a solution of racemic butaconazole (1 equivalent) in an anhydrous organic solvent, add the acyl donor (1-2 equivalents).

  • Add the immobilized lipase (e.g., 10-50% by weight of the substrate).

  • Add activated molecular sieves to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30-50°C) with agitation.

  • Monitor the reaction progress by periodically taking aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC to determine the conversion and enantiomeric excess of the remaining butaconazole and the formed ester.

  • Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.

  • Filter off the immobilized enzyme (which can often be washed and reused).

  • Remove the solvent under reduced pressure using a rotary evaporator.

4. Product Separation and Purification:

  • The resulting mixture contains unreacted this compound (assuming the enzyme selectively acylates the (S)-enantiomer) and the (S)-butaconazole ester.

  • Separate the unreacted alcohol from the ester using standard chromatographic techniques (e.g., silica gel column chromatography).

  • The ester can be hydrolyzed back to the (S)-butaconazole using acidic or basic conditions if desired.

Logical Relationship: Enzymatic Resolution

G cluster_reaction Enzymatic Acylation cluster_products Separation racemic_butaconazole Racemic (R,S)-Butaconazole reaction_mixture Reaction Mixture racemic_butaconazole->reaction_mixture lipase Lipase + Acyl Donor lipase->reaction_mixture r_butaconazole Enriched this compound reaction_mixture->r_butaconazole Unreacted s_ester (S)-Butaconazole Ester reaction_mixture->s_ester Product

Caption: Logical flow of enzymatic resolution of racemic butaconazole.

Diastereomeric Crystallization

Diastereomeric crystallization is a classical method for resolving racemates. It involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Application Note

For a basic compound like butaconazole (due to the imidazole nitrogen), a chiral acid can be used as a resolving agent to form diastereomeric salts. Common chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. The success of this method depends on finding a suitable resolving agent and crystallization solvent that will lead to a significant difference in the solubility of the two diastereomeric salts.

General Experimental Protocol: Diastereomeric Resolution of Racemic Butaconazole

This protocol provides a general framework for the resolution of racemic butaconazole using a chiral acid.

1. Materials and Reagents:

  • Racemic butaconazole

  • Enantiomerically pure chiral resolving agent (e.g., (R)-(-)-mandelic acid, L-(+)-tartaric acid)

  • Various organic solvents for crystallization trials (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof)

  • Acid and base for salt formation and liberation of the free base (e.g., HCl, NaOH)

2. Instrumentation:

  • Crystallization flasks

  • Filtration apparatus (e.g., Büchner funnel)

  • Polarimeter (to measure optical rotation)

  • HPLC with a chiral column (to determine enantiomeric excess)

3. Procedure:

  • Salt Formation: Dissolve racemic butaconazole (1 equivalent) in a suitable solvent. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same or a miscible solvent. Combine the two solutions. The diastereomeric salt may precipitate immediately, or the solution may need to be heated and then cooled slowly to induce crystallization.

  • Fractional Crystallization:

    • Collect the precipitated crystals by filtration. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor will be enriched in the other diastereomer. The solvent can be evaporated from the mother liquor to obtain the second diastereomeric salt.

    • Recrystallize the solid fractions from a suitable solvent to improve the diastereomeric purity. Monitor the purity of each fraction by measuring the optical rotation or by chiral HPLC analysis of the liberated base.

  • Liberation of the Enantiomer:

    • Once a diastereomeric salt has been purified to the desired level, dissolve it in water.

    • Add a base (e.g., 1M NaOH) to neutralize the chiral acid and liberate the free base form of butaconazole.

    • Extract the butaconazole enantiomer into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the enantiomerically enriched butaconazole.

  • Recovery of the Other Enantiomer: The same procedure can be applied to the other diastereomeric salt fraction to obtain the other enantiomer.

Experimental Workflow: Diastereomeric Crystallization

G cluster_formation Diastereomeric Salt Formation cluster_crystallization Fractional Crystallization cluster_liberation Liberation of Enantiomer cluster_liberation2 Liberation of Other Enantiomer racemic_butaconazole Racemic (R,S)-Butaconazole dissolution Dissolution in Solvent racemic_butaconazole->dissolution chiral_acid Chiral Resolving Agent (e.g., L-Tartaric Acid) chiral_acid->dissolution mixing Mixing dissolution->mixing diastereomeric_mixture Mixture of Diastereomeric Salts (this compound-L-Tartrate & (S)-Butaconazole-L-Tartrate) mixing->diastereomeric_mixture crystallization Crystallization diastereomeric_mixture->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Crystals) filtration->less_soluble more_soluble More Soluble Diastereomer (Mother Liquor) filtration->more_soluble basification1 Basification less_soluble->basification1 basification2 Basification more_soluble->basification2 extraction1 Extraction basification1->extraction1 r_butaconazole Enriched this compound extraction1->r_butaconazole extraction2 Extraction basification2->extraction2 s_butaconazole Enriched (S)-Butaconazole extraction2->s_butaconazole

Caption: Workflow for the diastereomeric crystallization of butaconazole.

References

Application Notes and Protocols for Efficacy Studies of (R)-butaconazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-butaconazole is the (R)-enantiomer of butaconazole, an imidazole antifungal agent.[1] Like other drugs in its class, butaconazole acts by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] This disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth and replication.[2][3] While butaconazole has been used clinically as a racemic mixture for the treatment of vulvovaginal candidiasis, the specific efficacy of the (R)-enantiomer is a key area of investigation for potential therapeutic advantages.[5][6] These application notes provide a comprehensive experimental design for the preclinical evaluation of this compound's antifungal efficacy.

Mechanism of Action Signaling Pathway

The primary mechanism of action for azole antifungals, including this compound, involves the disruption of the ergosterol biosynthesis pathway in fungi. This pathway is crucial for maintaining the integrity and function of the fungal cell membrane.

cluster_fungal_cell Fungal Cell cluster_drug_action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Growth Inhibition Membrane->Disruption R_Butaconazole This compound R_Butaconazole->Ergosterol Inhibition

Figure 1: Mechanism of action of this compound.

In Vitro Efficacy Studies

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of various Candida species.

Protocol: The broth microdilution method should be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 document.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture Yeast Culture (e.g., C. albicans) Inoculum_Prep Inoculum Preparation (0.5-2.5 x 10^3 CFU/mL) Yeast_Culture->Inoculum_Prep Microplate 96-well Microplate Inoculation Inoculum_Prep->Microplate Drug_Dilution This compound Serial Dilutions Drug_Dilution->Microplate Incubation Incubation (35°C for 24-48h) Microplate->Incubation Visual_Reading Visual Reading of Growth Incubation->Visual_Reading MIC_Determination MIC Determination (Lowest concentration with no visible growth) Visual_Reading->MIC_Determination

Figure 2: Workflow for MIC determination.

Data Presentation:

Table 1: In Vitro Susceptibility of Candida Species to Butaconazole (Racemic)

Candida SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
C. albicansATCC 900280.030.06
C. glabrataClinical Isolates0.25>1
C. tropicalisClinical Isolates0.030.06
C. parapsilosisClinical Isolates0.060.125
C. kruseiClinical Isolates0.51

Note: The data presented is for racemic butaconazole and serves as a reference. The objective of the proposed study is to determine these values for this compound.

Cytotoxicity Assay

Objective: To evaluate the potential cytotoxic effects of this compound on a relevant mammalian cell line, such as vaginal epithelial cells.

Protocol: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used.

  • Seed vaginal epithelial cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Data Presentation:

Table 2: Cytotoxicity of this compound on Vaginal Epithelial Cells (Hypothetical Data)

Concentration (µg/mL)Cell Viability (%)
0 (Control)100
198
1095
5092
10088

In Vivo Efficacy Studies

Murine Model of Vulvovaginal Candidiasis

Objective: To assess the in vivo antifungal efficacy of a topical formulation of this compound in a murine model of vulvovaginal candidiasis.

Protocol:

  • Animal Model: Use female CBA/J mice.

  • Pseudoestrus Induction: Administer estradiol subcutaneously to induce a state of pseudoestrus, making the mice susceptible to vaginal Candida infection.

  • Infection: Intravaginally inoculate the mice with a suspension of Candida albicans.

  • Treatment: After establishment of infection, apply a topical formulation of this compound intravaginally for a specified number of days. Include a vehicle control group and a positive control group (e.g., racemic butaconazole or another approved antifungal).

  • Efficacy Assessment:

    • Fungal Burden: Collect vaginal lavage samples at different time points post-treatment and determine the number of colony-forming units (CFUs) by plating on appropriate agar.

    • Histopathology: At the end of the study, collect vaginal tissue for histopathological examination to assess inflammation and the presence of fungal elements.

Experimental Workflow:

cluster_induction Model Induction cluster_infection_treatment Infection & Treatment cluster_assessment Efficacy Assessment Mice Female CBA/J Mice Estradiol Estradiol Administration (Pseudoestrus) Mice->Estradiol Inoculation Intravaginal Inoculation (C. albicans) Estradiol->Inoculation Treatment Topical Treatment (this compound, Vehicle, Positive Control) Inoculation->Treatment Vaginal_Lavage Vaginal Lavage (CFU Determination) Treatment->Vaginal_Lavage Histopathology Histopathology (Inflammation & Fungal Load) Treatment->Histopathology

Figure 3: In vivo efficacy testing workflow.

Data Presentation:

Table 3: In Vivo Efficacy of this compound in a Murine Model of Vulvovaginal Candidiasis (Hypothetical Data)

Treatment GroupMean Vaginal Fungal Burden (log₁₀ CFU/mL) at Day 7 Post-Treatment
Vehicle Control5.8
This compound (1%)2.1
Racemic Butaconazole (2%)2.5
Positive Control (Clotrimazole 2%)2.3

This experimental design provides a robust framework for the preclinical evaluation of this compound's efficacy. The in vitro studies will establish its antifungal spectrum and potency, while the in vivo model will provide crucial data on its therapeutic potential in a relevant disease model. The data generated from these studies will be essential for the further development of this compound as a potentially improved antifungal agent.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing (R)-Butaconazole Solubility for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of (R)-butaconazole for experimental purposes. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern for researchers?

A1: this compound is an imidazole antifungal agent. Its nitrate salt is practically insoluble in water, which can pose significant challenges for in vitro and in vivo research that requires the compound to be in solution.[1] Poor aqueous solubility can lead to difficulties in preparing stock solutions, inaccurate dosing, and low bioavailability in experimental models.

Q2: What are the known solubility properties of this compound nitrate?

A2: this compound nitrate is sparingly soluble in methanol and slightly soluble in chloroform, methylene chloride, acetone, and ethanol. It is very slightly soluble in ethyl acetate and is considered practically insoluble in water.[1]

Q3: What are the primary strategies for enhancing the solubility of poorly soluble drugs like this compound?

A3: Several techniques can be employed to improve the solubility of hydrophobic compounds. The most common and effective methods for research applications include:

  • Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at a solid state.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to form a more soluble inclusion complex.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.

Q4: How does the mechanism of action of this compound relate to its experimental use?

A4: this compound, like other azole antifungals, inhibits the fungal enzyme lanosterol 14-alpha-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol production, butaconazole compromises the integrity and function of the cell membrane, leading to fungal cell death. Understanding this pathway is essential for designing relevant in vitro assays and interpreting experimental results.

Troubleshooting Guides

This section addresses common problems encountered during experiments aimed at improving this compound solubility.

Problem 1: Inconsistent or low solubility improvement with solid dispersions.

  • Possible Cause: Incomplete amorphization of the drug within the polymer matrix.

    • Solution: Ensure thorough mixing of the drug and carrier in the common solvent. Optimize the solvent evaporation rate; rapid evaporation is often preferred to prevent drug recrystallization.

  • Possible Cause: Inappropriate drug-to-carrier ratio.

    • Solution: Experiment with different drug-to-carrier ratios. A higher proportion of the hydrophilic carrier can sometimes improve solubility, but there is an optimal range for each drug-carrier system.

  • Possible Cause: Unsuitable carrier selection.

    • Solution: The choice of polymer is critical. Experiment with different hydrophilic carriers such as polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), or soluplus to find the most effective one for this compound.

Problem 2: Difficulty in forming a stable this compound-cyclodextrin complex.

  • Possible Cause: The cavity size of the cyclodextrin is not appropriate for the butaconazole molecule.

    • Solution: Test different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the best fit for the drug molecule.

  • Possible Cause: Inefficient complexation method.

    • Solution: The kneading and solvent evaporation methods are generally effective. Ensure sufficient kneading time and thorough solvent removal to promote complex formation.

  • Possible Cause: Incorrect molar ratio of drug to cyclodextrin.

    • Solution: The stoichiometry of the inclusion complex is crucial. Experiment with different molar ratios (e.g., 1:1, 1:2) to determine the optimal ratio for maximizing solubility.

Problem 3: Aggregation or instability of the this compound nanosuspension.

  • Possible Cause: Insufficient stabilizer concentration.

    • Solution: The choice and concentration of the stabilizer are critical for preventing particle aggregation. Experiment with different stabilizers (e.g., poloxamers, Tween 80) and their concentrations to achieve a stable formulation.

  • Possible Cause: Inadequate energy input during homogenization.

    • Solution: High-pressure homogenization requires sufficient pressure and number of cycles to effectively reduce particle size. Optimize these parameters for your specific equipment and formulation.

  • Possible Cause: Ostwald ripening, where larger particles grow at the expense of smaller ones.

    • Solution: The addition of a second stabilizer or a combination of stabilizers can sometimes mitigate this effect. Ensure the chosen stabilizer provides a strong steric or electrostatic barrier.

Quantitative Data on Solubility Enhancement

The following tables summarize the solubility of this compound nitrate in various solvents and provide a comparative overview of the potential solubility enhancement that can be achieved with different formulation strategies, based on data from similar azole antifungal drugs.

Table 1: Solubility of this compound Nitrate in Common Solvents

SolventSolubility Description
WaterPractically Insoluble[1]
MethanolSparingly Soluble[1]
ChloroformSlightly Soluble[1]
Methylene ChlorideSlightly Soluble[1]
AcetoneSlightly Soluble[1]
EthanolSlightly Soluble[1]
Ethyl AcetateVery Slightly Soluble[1]

Table 2: Comparative Solubility Enhancement of Azole Antifungals Using Different Techniques

TechniqueDrugCarrier/StabilizerMolar/Weight RatioFold Increase in Solubility (Approx.)Reference
Solid DispersionKetoconazolePoloxamer-188 & Croscarmellose Sodium1:2 (Drug:CCS)Significant increase in dissolution[2]
Solid DispersionKetoconazoleSoluplusN/AHigher than with kneading method[3]
Cyclodextrin ComplexationKetoconazoleRandomly Methylated β-Cyclodextrin1:2~17,000[4]
Cyclodextrin ComplexationKetoconazoleβ-Cyclodextrin1:2~152[4]
NanosuspensionKetoconazoleTween 80 & TranscutolN/ASignificant increase in solubility[5]

Note: The data in Table 2 is for ketoconazole, a structurally similar azole antifungal, and is intended to be representative of the potential for solubility enhancement of this compound.

Experimental Protocols

The following are detailed methodologies for the key solubility enhancement techniques.

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Materials:

    • This compound nitrate

    • Hydrophilic carrier (e.g., Polyethylene Glycol 6000, Polyvinylpyrrolidone K30)

    • Common solvent (e.g., methanol, ethanol)

    • Mortar and pestle

    • Water bath or rotary evaporator

    • Desiccator

  • Procedure:

    • Accurately weigh this compound nitrate and the chosen hydrophilic carrier in the desired weight ratio (e.g., 1:1, 1:3, 1:5).

    • Dissolve both the drug and the carrier in a minimal amount of the common solvent in a beaker with gentle stirring until a clear solution is obtained.

    • Evaporate the solvent using a water bath maintained at a controlled temperature (e.g., 40-50°C) or a rotary evaporator under reduced pressure.

    • Continue evaporation until a solid mass is formed.

    • Dry the resulting solid dispersion in a desiccator under vacuum for 24-48 hours to ensure complete removal of the solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

    • Store the prepared solid dispersion in an airtight container in a desiccator.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
  • Materials:

    • This compound nitrate

    • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

    • Deionized water

    • Methanol or ethanol

    • Mortar and pestle

    • Oven or vacuum oven

  • Procedure:

    • Accurately weigh this compound nitrate and the chosen cyclodextrin in the desired molar ratio (e.g., 1:1, 1:2).

    • Place the cyclodextrin in a mortar and add a small amount of deionized water to form a paste.

    • Dissolve the this compound nitrate in a minimal amount of methanol or ethanol.

    • Slowly add the drug solution to the cyclodextrin paste while continuously triturating with the pestle.

    • Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) or in a vacuum oven until a constant weight is achieved.

    • Pulverize the dried complex using a mortar and pestle and pass it through a fine-mesh sieve.

    • Store the prepared inclusion complex in a tightly sealed container.

Protocol 3: Preparation of this compound Nanosuspension by High-Pressure Homogenization
  • Materials:

    • This compound nitrate

    • Stabilizer (e.g., Poloxamer 188, Tween 80)

    • Deionized water

    • High-pressure homogenizer

  • Procedure:

    • Prepare an aqueous solution of the chosen stabilizer in deionized water.

    • Disperse a specific amount of this compound nitrate in the stabilizer solution to form a presuspension.

    • Subject the presuspension to high-pressure homogenization at a specific pressure (e.g., 1500 bar) for a set number of cycles (e.g., 10-20 cycles).

    • Monitor the particle size of the nanosuspension during the homogenization process using a particle size analyzer.

    • Continue homogenization until the desired particle size (typically below 500 nm) is achieved and the particle size distribution is narrow.

    • Store the resulting nanosuspension at a controlled temperature (e.g., 4°C) to maintain stability.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for solubility enhancement experiments.

G cluster_0 Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis Pathway Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase DisruptedMembrane Disrupted Fungal Cell Membrane (Loss of Integrity) Lanosterol->DisruptedMembrane Inhibition of Ergosterol Synthesis Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Butaconazole This compound Butaconazole->Inhibition Lanosterol_to_Ergosterol_edge Lanosterol 14-alpha-demethylase

Caption: Mechanism of action of this compound.

G cluster_solid_dispersion Solid Dispersion cluster_cyclodextrin Cyclodextrin Complexation cluster_nanosuspension Nanosuspension Start Start: Poorly Soluble This compound MethodSelection Select Solubility Enhancement Method Start->MethodSelection SD_Prep Prepare Solid Dispersion (e.g., Solvent Evaporation) MethodSelection->SD_Prep Solid Dispersion CD_Prep Prepare Inclusion Complex (e.g., Kneading) MethodSelection->CD_Prep Cyclodextrin Complexation NS_Prep Formulate Nanosuspension (e.g., High-Pressure Homogenization) MethodSelection->NS_Prep Nanosuspension SD_Char Characterize (DSC, XRD, FTIR) SD_Prep->SD_Char SD_Sol Determine Solubility & Dissolution Rate SD_Char->SD_Sol Compare Compare Results & Optimize SD_Sol->Compare CD_Char Characterize (DSC, FTIR) CD_Prep->CD_Char CD_Sol Determine Solubility & Dissolution Rate CD_Char->CD_Sol CD_Sol->Compare NS_Char Characterize (Particle Size, Zeta Potential) NS_Prep->NS_Char NS_Sol Determine Solubility & Dissolution Rate NS_Char->NS_Sol NS_Sol->Compare End End: Optimized Soluble This compound Formulation Compare->End

Caption: Experimental workflow for improving this compound solubility.

References

Technical Support Center: Overcoming (R)-Butaconazole Degradation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of (R)-butaconazole during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of butaconazole nitrate, a closely related compound, the primary degradation pathways for this compound are expected to be acidic hydrolysis and oxidation.[1][2] Like other imidazole-based antifungal agents, it may also be susceptible to photodegradation and degradation under strongly basic conditions.

Q2: How can I minimize the degradation of this compound in my experimental solutions?

A2: To minimize degradation, it is crucial to control the pH, temperature, and light exposure of your solutions. Whenever possible, prepare fresh solutions for each experiment. If storage is necessary, it should be at low temperatures and protected from light. The use of appropriate buffers to maintain a stable pH is also recommended.

Q3: What are the signs of this compound degradation in my experiments?

A3: Degradation of this compound can manifest as a loss of antifungal activity, a change in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

Q4: How does the pH of the medium affect the stability of this compound?

Q5: Is this compound sensitive to light?

A5: While specific photostability studies on this compound are not widely published, many imidazole-containing compounds are known to be photosensitive. Therefore, it is best practice to protect this compound solutions from light by using amber vials or covering containers with aluminum foil.

Troubleshooting Guides

Issue 1: Loss of Antifungal Activity in In Vitro Assays
Potential Cause Troubleshooting Steps
Degradation in stock solution 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) immediately before use.2. If storage is unavoidable, store stock solutions at -20°C or lower in small, single-use aliquots to avoid repeated freeze-thaw cycles.3. Protect stock solutions from light by using amber vials.
Degradation in culture medium 1. Assess the pH of your culture medium. If it is acidic, consider using a buffered medium to maintain a pH closer to neutral.2. Minimize the incubation time of this compound in the medium before adding your fungal culture.3. Run a stability control by incubating this compound in the medium for the duration of the experiment and then analyzing its concentration.
Interaction with media components 1. Review the composition of your culture medium for any components that may react with this compound.2. If possible, test the stability of this compound in a simpler buffer system before moving to a complex culture medium.
Issue 2: Inconsistent Results in Antifungal Susceptibility Testing
Potential Cause Troubleshooting Steps
Inaccurate drug concentration 1. Verify the initial concentration of your this compound stock solution using a validated analytical method (e.g., HPLC-UV).2. Ensure accurate serial dilutions by using calibrated pipettes and proper mixing techniques.
Degradation during incubation 1. Control the temperature and humidity of your incubator to ensure consistent conditions across experiments.2. As mentioned previously, assess and control the pH of the test medium.3. Protect microplates or test tubes from light during incubation.
Variability in fungal inoculum 1. Standardize your inoculum preparation to ensure a consistent cell density in each experiment.2. Use a spectrophotometer or hemocytometer to accurately determine the inoculum concentration.
Issue 3: Appearance of Unknown Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps
Acidic Hydrolysis 1. If using acidic mobile phases, ensure the analysis is performed promptly after sample preparation.2. Consider using a mobile phase with a pH closer to neutral if the separation is not compromised.3. The primary degradation is likely to occur at the imidazole ring.
Oxidative Degradation 1. Degas all solvents and mobile phases to remove dissolved oxygen.2. Avoid using solvents that may contain peroxide impurities.3. If oxidative degradation is suspected, consider adding a small amount of an antioxidant (e.g., BHT) to your sample, but be aware of potential interference with your assay.
Photodegradation 1. Protect samples from light at all stages of preparation and analysis by using amber vials and minimizing exposure to ambient light.2. If photodegradation is a significant issue, consider using a photodiode array (PDA) detector to help identify photodegradation products by their UV spectra.

Quantitative Data on Butaconazole Degradation

The following table summarizes the available quantitative data on the degradation of butaconazole nitrate, which can serve as a reference for understanding the stability of this compound.

Degradation Condition Parameter Value Reference
Acidic HydrolysisDegradation Rate Constant (k)0.076 hr⁻¹[1][2]
Half-life (t₁/₂)9.12 hr[1][2]
Oxidative ConditionsObservationDegradation Observed[1][2]
Thermal ConditionsObservationStable[1][2]
Photolytic ConditionsObservationStable[1][2]

Note: The data above is for butaconazole nitrate and was obtained under specific experimental conditions. The stability of this compound may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance and pipettes

  • Procedure:

    • Weigh the desired amount of this compound powder using an analytical balance in a fume hood.

    • Dissolve the powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or below, protected from light.

Protocol 2: Forced Degradation Study of this compound

This protocol is a general guideline and should be adapted based on the specific properties of this compound and the analytical methods available.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • Water bath or incubator

    • UV chamber

    • HPLC system with a UV or PDA detector

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with NaOH, and analyze by HPLC.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a controlled temperature. Withdraw and neutralize samples with HCl at various time points for HPLC analysis.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature. Monitor the degradation by HPLC at various time points.

    • Thermal Degradation: Place solid this compound in an oven at an elevated temperature (e.g., 70°C). Analyze samples at various time points.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber. Keep a control sample in the dark. Analyze both samples by HPLC at various time points.

Visualizations

Mechanism of Action of this compound

This compound, like other imidazole antifungals, targets the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway. Specifically, it inhibits the enzyme lanosterol 14-alpha-demethylase, which is crucial for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane, leading to cell growth inhibition and death.

Butaconazole_Mechanism cluster_fungal_cell Fungal Cell cluster_ergosterol_pathway Ergosterol Biosynthesis Pathway cluster_cell_membrane Fungal Cell Membrane Lanosterol Lanosterol Lanosterol_demethylase Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol Membrane_integrity Maintained Integrity Ergosterol->Membrane_integrity Lanosterol_demethylase->Ergosterol Membrane_disruption Disrupted Integrity (Cell Death) Lanosterol_demethylase->Membrane_disruption Butaconazole This compound Butaconazole->Lanosterol_demethylase Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Investigating this compound Degradation

This workflow outlines the logical steps to identify and mitigate the degradation of this compound in an experimental setting.

Degradation_Workflow cluster_workflow Degradation Troubleshooting Workflow Start Inconsistent Results or Loss of Activity Observed Check_Stock Verify Stock Solution (Age, Storage, Concentration) Start->Check_Stock Prep_Fresh_Stock Prepare Fresh Stock Solution Check_Stock->Prep_Fresh_Stock Issue Found Assess_Conditions Assess Experimental Conditions (pH, Temp, Light) Check_Stock->Assess_Conditions No Issue Prep_Fresh_Stock->Assess_Conditions Modify_Conditions Modify Experimental Conditions (Buffer, Protect from Light, etc.) Assess_Conditions->Modify_Conditions Potential Issue Forced_Degradation Perform Forced Degradation Study Assess_Conditions->Forced_Degradation No Obvious Issue End Problem Resolved Modify_Conditions->End Analyze_Degradants Analyze Degradation Products (HPLC, LC-MS) Forced_Degradation->Analyze_Degradants Analyze_Degradants->Modify_Conditions

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Optimizing (R)-Butaconazole Dosage for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-butaconazole in cell culture studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an imidazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell growth inhibition and death.[1][2] This mechanism is common to azole antifungals.

Q2: Is there a recommended starting concentration for this compound in mammalian cell culture?

Currently, there is a lack of published data on the specific cytotoxic effects of this compound on common mammalian cell lines. However, data from related azole antifungals can provide a starting point for range-finding experiments. For example, ketoconazole has been shown to have IC50 values in the low micromolar range for some human cancer cell lines.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in water but can be dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of azole antifungals for in vitro studies.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it further in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Can this compound have off-target effects in mammalian cells?

Yes, azole antifungals, including this compound, can exhibit off-target effects in mammalian cells. This is primarily due to their ability to inhibit mammalian cytochrome P450 (CYP) enzymes, which are involved in steroidogenesis and drug metabolism.[5][6] Inhibition of these enzymes can lead to endocrine-disrupting effects.[5] It is important to consider these potential off-target effects when interpreting your experimental results.

Troubleshooting Guides

Problem 1: I am observing high levels of cell death even at low concentrations of this compound.

  • Possible Cause 1: Solvent Cytotoxicity. The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at high concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (generally <0.5% for DMSO). Prepare a vehicle control (medium with the same concentration of solvent) to differentiate between solvent- and compound-induced cytotoxicity.

  • Possible Cause 2: Cell Line Sensitivity. Your specific cell line may be particularly sensitive to this compound.

    • Solution: Perform a dose-response experiment with a wider range of concentrations, including very low (nanomolar) concentrations, to determine the IC50 value for your cell line.

  • Possible Cause 3: Incorrect Stock Concentration. An error in the calculation or preparation of the stock solution may result in a higher final concentration than intended.

    • Solution: Double-check all calculations and ensure the stock solution was prepared accurately. If possible, verify the concentration of your stock solution using an appropriate analytical method.

Problem 2: I am not observing any effect of this compound on my cells, even at high concentrations.

  • Possible Cause 1: Compound Insolubility. this compound may be precipitating out of the culture medium, especially at high concentrations.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a lower concentration range or a different solvent system if solubility is an issue.

  • Possible Cause 2: Cell Line Resistance. Your cell line may be resistant to the effects of this compound.

    • Solution: Consider using a positive control compound with a known effect on your cell line to ensure your assay is working correctly. If possible, investigate the expression levels of potential resistance mechanisms, such as drug efflux pumps, in your cell line.

  • Possible Cause 3: Inactive Compound. The this compound compound may have degraded.

    • Solution: Store the compound under the manufacturer's recommended conditions (typically protected from light and moisture). Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Various Azole Antifungals on Mammalian Cell Lines

Disclaimer: The following data is compiled from different studies and experimental conditions may vary. This table should be used as a reference for designing range-finding experiments for this compound.

Azole AntifungalCell LineIC50 (µM)Reference
KetoconazoleHT29-S-B6 (Colon Cancer)~2.5[3]
KetoconazoleMDA-MB-231 (Breast Cancer)~13[3]
KetoconazoleEvsa-T (Breast Cancer)~2[3]
SertaconazoleHeLa (Cervical Cancer)38[7]
EconazoleHeLa (Cervical Cancer)28[7]
MiconazoleHeLa (Cervical Cancer)98[7]
KetoconazoleTM4 (Mouse Sertoli)~73[8]
MiconazoleTM4 (Mouse Sertoli)~34[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Calculate the mass of this compound powder required to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex or gently warm the solution until the powder is completely dissolved.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of IC50 using MTT Assay

  • Materials:

    • Adherent cells in culture

    • 96-well cell culture plates

    • This compound stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7][9]

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.[9]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][9]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][9]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

G Primary Mechanism of this compound in Fungi Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane Essential for Membrane Integrity Lanosterol_Demethylase->Ergosterol Ergosterol Synthesis Lanosterol_Demethylase->Disrupted_Membrane Butaconazole This compound Butaconazole->Lanosterol_Demethylase Inhibits Cell_Death Fungal Cell Growth Inhibition / Death Disrupted_Membrane->Cell_Death

Caption: Mechanism of this compound action in fungi.

G Experimental Workflow for Optimizing Dosage cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilution of this compound Prep_Stock->Serial_Dilution Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Varying Concentrations Seed_Cells->Treat_Cells Serial_Dilution->Treat_Cells Incubate Incubate for Desired Time (e.g., 48h) Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound.

References

preventing (R)-butaconazole precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-butaconazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and its nitrate salt?

This compound, particularly as the nitrate salt, is a poorly water-soluble compound. Its aqueous solubility is reported to be very low. One source indicates the solubility of butaconazole nitrate in water is approximately 0.26 mg/mL, classifying it as "practically insoluble".[1][2] Another prediction suggests an even lower water solubility of about 0.000818 mg/mL.[2][3] This limited aqueous solubility is a primary reason for precipitation when formulating aqueous solutions.

Q2: What are the key factors that can cause this compound to precipitate from an aqueous solution?

Precipitation of this compound from aqueous solutions is primarily driven by its low intrinsic solubility. Key factors that can trigger precipitation include:

  • pH Shift: this compound is a weakly basic drug.[2] Like other imidazole antifungals such as ketoconazole, its solubility is highly dependent on pH. An increase in pH towards neutral or alkaline conditions can significantly decrease its solubility and lead to precipitation.

  • Solvent Dilution: When a solution of this compound in an organic solvent is diluted with water, the change in solvent composition can cause the drug to precipitate out as its solubility decreases.

  • Temperature Changes: Changes in temperature can affect the solubility of this compound, and a decrease in temperature may lead to precipitation.

  • High Drug Concentration: Attempting to dissolve this compound at a concentration above its saturation point in a given aqueous medium will result in precipitation.

Q3: How can the solubility of this compound in aqueous solutions be improved to prevent precipitation?

Several formulation strategies can be employed to enhance the aqueous solubility of this compound and prevent its precipitation:

  • pH Adjustment: Maintaining a sufficiently acidic pH is crucial for keeping this compound solubilized. The pKa of its strongest basic center is predicted to be around 6.51-6.78.[2][3] Keeping the pH of the aqueous solution well below this pKa value will ensure the molecule is in its more soluble, protonated form.

  • Use of Co-solvents: Incorporating water-miscible organic solvents (co-solvents) can significantly increase the solubility of this compound.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.

  • Use of Surfactants: Surfactants can increase the solubility of hydrophobic drugs by forming micelles that entrap the drug molecules.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon addition of aqueous buffer pH of the buffer is too high: The pH of the final solution is likely above the optimal range for this compound solubility.1. Measure the final pH of the solution. 2. Adjust the pH of the aqueous buffer to a more acidic value (e.g., pH 2-4) before adding it to the this compound solution. 3. Consider using a buffer with a lower pH.
Precipitation after standing for a short period Metastable solution: The initial solution may have been supersaturated, leading to delayed precipitation.1. Confirm that the drug concentration is below the equilibrium solubility in the given solvent system. 2. Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), into the formulation. 3. Increase the concentration of co-solvents or cyclodextrins to enhance and maintain solubility.
Cloudiness or haze formation in the solution Incomplete dissolution or early-stage precipitation: The drug may not be fully dissolved, or fine particles may be starting to form.1. Ensure vigorous mixing and adequate time for dissolution. 2. Slightly warm the solution to aid dissolution (check for temperature sensitivity of the compound). 3. Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles. If cloudiness persists, re-evaluate the formulation for solubility enhancement.
Precipitation during storage at lower temperatures Temperature-dependent solubility: The solubility of this compound in the formulation may decrease at lower temperatures.1. Determine the solubility of this compound in the formulation at the intended storage temperature. 2. If necessary, adjust the formulation by increasing the concentration of solubilizing agents to ensure stability at lower temperatures. 3. Store the solution at a controlled room temperature if possible.

Data Presentation

Table 1: Solubility of this compound Nitrate in Various Solvents

SolventSolubilityClassificationReference
Water~0.26 mg/mLPractically Insoluble[1][2]
Water (Predicted)0.000818 mg/mLPractically Insoluble[2][3]
DMSO88 mg/mLFreely Soluble[4]
Methanol-Sparingly Soluble-
Chloroform-Slightly Soluble-
Methylene Chloride-Slightly Soluble-
Acetone-Slightly Soluble-
Ethanol-Slightly Soluble-
Ethyl Acetate-Very Slightly Soluble-

Experimental Protocols

Protocol 1: Preparation of an this compound Solution using a Co-solvent System

This protocol describes a general method for preparing an aqueous solution of this compound nitrate using a co-solvent to enhance solubility.

  • Materials:

    • This compound nitrate

    • Propylene glycol (PG) or Polyethylene glycol 400 (PEG 400)

    • Purified water

    • Acid for pH adjustment (e.g., 0.1 M HCl)

    • Volumetric flasks, magnetic stirrer, and pH meter

  • Procedure:

    • Weigh the desired amount of this compound nitrate.

    • In a volumetric flask, dissolve the this compound nitrate in a predetermined volume of the co-solvent (e.g., 40% of the final volume with PEG 400).

    • Stir the mixture until the drug is completely dissolved. Gentle warming may be applied if necessary, but monitor for any degradation.

    • Slowly add purified water to the solution while continuously stirring.

    • Measure the pH of the solution. If necessary, adjust the pH to an acidic range (e.g., pH 3-4) by adding small increments of 0.1 M HCl.

    • Add purified water to reach the final desired volume and mix thoroughly.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol outlines the preparation of a solid inclusion complex of this compound with a cyclodextrin, which can then be dissolved in water to form a solution with enhanced drug solubility.

  • Materials:

    • This compound nitrate

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Ethanol/water mixture (e.g., 50:50 v/v)

    • Mortar and pestle

    • Vacuum oven

  • Procedure:

    • Weigh this compound nitrate and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2).

    • Place the HP-β-CD in a mortar and add a small amount of the ethanol/water mixture to form a paste.

    • Gradually add the this compound nitrate powder to the paste while continuously triturating with the pestle.

    • Continue kneading for a specified period (e.g., 60 minutes), adding small amounts of the solvent mixture as needed to maintain a paste-like consistency.

    • The resulting solid mass is then dried in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • The dried complex can be crushed into a fine powder and stored for later use.

    • To prepare an aqueous solution, dissolve the powdered inclusion complex in purified water with stirring.

Visualizations

experimental_workflow cluster_cosolvent Co-solvent Method cluster_cyclodextrin Cyclodextrin Inclusion Complex Method A Weigh this compound Nitrate B Dissolve in Co-solvent (e.g., PEG 400) A->B C Add Purified Water B->C D Adjust pH (Acidic) C->D E Final Volume Adjustment D->E F Aqueous Solution E->F G Weigh Drug & HP-β-CD H Knead with Ethanol/Water G->H I Dry the Complex H->I J Dissolve Complex in Water I->J K Aqueous Solution J->K

Caption: Experimental workflows for preparing aqueous solutions of this compound.

troubleshooting_logic Start Precipitation Observed? Check_pH Is pH > 6? Start->Check_pH Adjust_pH Lower pH to < 4 Check_pH->Adjust_pH Yes Check_Conc Is Concentration too High? Check_pH->Check_Conc No Solution_Stable Solution is Stable Adjust_pH->Solution_Stable Reduce_Conc Decrease Drug Concentration Check_Conc->Reduce_Conc Yes Add_Solubilizer Increase Co-solvent or Add Cyclodextrin Check_Conc->Add_Solubilizer No Reduce_Conc->Solution_Stable Add_Solubilizer->Solution_Stable

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Chiral Separation of (R)-Butaconazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of (R)-butaconazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating butaconazole enantiomers?

A1: Polysaccharide-based CSPs are widely recognized for their broad applicability in separating chiral compounds, including butaconazole.[1][2] Specifically, derivatives of cellulose and amylose, such as cellulose tris(3,5-dichlorophenylcarbamate), have demonstrated success in resolving azole antifungal agents.[1] The Chiralpak IC column, which is a cellulose-based CSP, has been effectively used for the enantioseparation of butaconazole.[3]

Q2: How do I choose the right mobile phase for my butaconazole separation?

A2: The choice of mobile phase is critical and often depends on the chiral stationary phase being used. Three common modes are employed:

  • Normal Phase (NP): Utilizes nonpolar solvents like heptane or hexane with a small amount of a polar modifier such as ethanol or isopropanol.[4]

  • Reversed-Phase (RP): Employs polar mobile phases, typically mixtures of an aqueous buffer (e.g., ammonium acetate) and a miscible organic solvent like acetonitrile or methanol.[3][4]

  • Polar Organic (PO) Mode: Uses waterless mixtures of polar organic solvents.[1][4]

For butaconazole enantioseparation on a Chiralpak IC column, a mobile phase of acetonitrile and 10 mM aqueous ammonium acetate (90:10, v/v) has been shown to provide satisfactory results.[3]

Q3: Can the enantiomer elution order (EEO) be reversed?

A3: Yes, the enantiomer elution order can sometimes be reversed. This can be a useful strategy, especially when quantifying a trace amount of one enantiomer in the presence of a large excess of the other.[1] The EEO can be influenced by the composition of the mobile phase.[5]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Poor Resolution (Rs < 1.5) Inappropriate chiral stationary phase (CSP).Screen different types of CSPs, particularly polysaccharide-based columns like Chiralpak or Chiralcel.[1][2]
Suboptimal mobile phase composition.1. Adjust the ratio of the organic modifier to the aqueous phase in reversed-phase mode.[3] 2. In normal phase, vary the concentration and type of alcohol modifier.[5] 3. Experiment with different additives to the mobile phase.
Inadequate flow rate.In chiral HPLC, a lower flow rate can sometimes improve resolution by minimizing resistance to mass transfer in the stationary phase.[6] Try reducing the flow rate from the typical 1.0 mL/min for a 4.6 mm I.D. column.[6]
Peak Tailing Secondary interactions between the analyte and the stationary phase.1. Add a small amount of an acidic or basic modifier to the mobile phase to suppress unwanted ionic interactions. For example, acetic acid for acidic compounds or diethylamine for basic compounds. 2. Ensure the sample solvent is compatible with the mobile phase.
Column overload.Reduce the concentration or injection volume of the sample.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve if available for precise mixing.
Temperature variations.Use a column oven to maintain a constant and controlled temperature.
Column degradation.Flush the column with an appropriate solvent. If performance does not improve, the column may need to be replaced.
Low Sensitivity / Poor Detection Inappropriate detection wavelength.Determine the UV maximum absorbance for butaconazole and set the detector to that wavelength.
On-column dispersion.Optimize the flow rate; a lower flow rate can sometimes increase peak height.[6] Consider using narrower internal diameter columns (e.g., 2.1 mm or 1 mm) to enhance sensitivity.[6]
Sample matrix effects (for biological samples).Employ a robust sample preparation method such as solid-phase extraction (SPE) to remove interfering substances.[3]

Quantitative Data Summary

The following table summarizes a validated method for the chiral separation of butaconazole enantiomers.

Parameter Value Reference
Chromatographic Column Chiralpak IC[3]
Mobile Phase Acetonitrile / 10 mM aqueous ammonium acetate (90:10, v/v)[3]
Detection Positive electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS)[3]
Linearity Range 0.5–250 ng/mL[3]
Correlation Coefficient (R²) > 0.991[3]
Mean Extraction Recovery > 90.4%[3]
Relative Standard Deviation < 11.5%[3]

Experimental Protocols

Protocol 1: Chiral LC-ESI-MS/MS Method for Butaconazole Enantioseparation in Rat Plasma

This protocol is based on a validated method for the determination of butaconazole enantiomers in biological matrices.[3]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge.

  • Load the plasma or tissue homogenate sample.

  • Wash the cartridge to remove interferences.

  • Elute the butaconazole enantiomers and the internal standard (e.g., tioconazole).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: Chiralpak IC.

  • Mobile Phase: Acetonitrile and 10 mM aqueous ammonium acetate (90:10, v/v).

  • Flow Rate: As optimized for the specific column dimensions (e.g., 0.5 - 1.0 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

  • Injection Volume: As appropriate for the expected concentration range (e.g., 5-20 µL).

3. Mass Spectrometry Detection

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each butaconazole enantiomer and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spe Solid-Phase Extraction (SPE) sample->spe reconstitute Reconstitute in Mobile Phase spe->reconstitute hplc Chiral HPLC Separation (Chiralpak IC) reconstitute->hplc ms Mass Spectrometry Detection (ESI-MS/MS) hplc->ms quant Quantification of Enantiomers ms->quant

Caption: Experimental workflow for the chiral separation of butaconazole.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Flow Rate start Poor Resolution? mp_ratio Adjust Organic/Aqueous Ratio start->mp_ratio Yes flow_rate Decrease Flow Rate start->flow_rate Yes mp_additive Add/Change Additive mp_ratio->mp_additive end Resolution Improved mp_additive->end change_csp Screen Different CSPs flow_rate->change_csp change_csp->end

Caption: Troubleshooting logic for poor resolution in chiral separation.

References

minimizing off-target effects of (R)-butaconazole in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of (R)-butaconazole in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an imidazole-based antifungal agent. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Q2: What are the potential causes of off-target effects with this compound in my assays?

Off-target effects with this compound can arise from several factors:

  • Promiscuous Inhibition: Like many imidazole-containing compounds, this compound has the potential to act as a Pan-Assay Interference Compound (PAINS).[1][2][3] This means it may non-specifically interact with multiple protein targets beyond its intended fungal enzyme.

  • Physicochemical Properties: this compound has low aqueous solubility and a high octanol-water partition coefficient (LogP), which can lead to the formation of aggregates at higher concentrations in aqueous assay buffers. These aggregates can sequester proteins or interfere with assay readouts, leading to false-positive or false-negative results.

  • Chemical Reactivity: The imidazole ring system can, under certain conditions, be chemically reactive and interact with components of the assay, leading to artifacts.

  • Interaction with Mammalian Homologs: Although it preferentially targets the fungal lanosterol 14α-demethylase, there could be some level of interaction with the human ortholog, cytochrome P450 family 51 member 1 (CYP51A1), or other human cytochrome P450 enzymes, especially at higher concentrations.

Q3: How can I proactively minimize the risk of off-target effects when working with this compound?

To minimize off-target effects, consider the following:

  • Concentration Optimization: Use the lowest effective concentration of this compound in your assays. Determine the Minimum Inhibitory Concentration (MIC) for your target organism and work at concentrations around the MIC.

  • Solubility Enhancement: Ensure this compound is fully solubilized in your assay buffer. The use of a small percentage of a co-solvent like DMSO is common, but the final concentration should be kept low (typically <1%) and consistent across all experiments, including controls.

  • Control Experiments: Always include appropriate vehicle controls (e.g., buffer with the same concentration of DMSO) and negative controls (inactive structurally related compounds, if available) to identify any effects of the compound vehicle or non-specific interactions.

  • Orthogonal Assays: Confirm your findings using a different assay format that relies on a distinct detection principle.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in Antifungal Susceptibility Testing

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect your assay plates for any signs of precipitation. If observed, consider lowering the starting concentration of this compound or optimizing the solvent and buffer composition.
Inoculum Variability Ensure a standardized and consistent inoculum preparation for each experiment. Variations in fungal cell density can significantly impact MIC values.[4]
Endpoint Determination For broth microdilution assays, the endpoint for azoles is typically a ≥50% decrease in growth compared to the drug-free control.[5] Ensure you are using the correct endpoint definition and that your readout method (e.g., spectrophotometry) is not affected by the compound.
Plate Edge Effects To minimize evaporation and temperature gradients, which can affect cell growth, consider not using the outer wells of the microtiter plate for experimental samples or ensure proper sealing and incubation.
Issue 2: Unexpected Cytotoxicity in Mammalian Cell-Based Assays

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Off-target Kinase Inhibition While specific data for this compound is limited, other imidazole compounds have been shown to have off-target effects on kinases. If your assay involves signaling pathways regulated by kinases, consider performing a counterscreen with a purified kinase relevant to your pathway.
GPCR Interference Imidazole-containing compounds can interfere with G-protein coupled receptor (GPCR) signaling. If you observe unexpected changes in pathways involving GPCRs, consider using a commercially available GPCR off-target screening service to assess the promiscuity of this compound.
Disruption of Cellular Membranes Due to its lipophilic nature, high concentrations of this compound may disrupt mammalian cell membranes non-specifically. Use a membrane integrity assay (e.g., LDH release or propidium iodide staining) to assess this possibility.
Mitochondrial Toxicity Some antifungal agents can affect mitochondrial function in mammalian cells. Evaluate mitochondrial health using assays such as MTT or Seahorse to determine if the observed cytotoxicity is linked to mitochondrial dysfunction.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to achieve a final concentration range (e.g., 0.015 to 16 µg/mL). Ensure the final DMSO concentration is consistent in all wells and does not exceed 1%.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control, as determined by visual inspection or by reading the optical density at 600 nm.[5]

Protocol 2: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare a series of dilutions of this compound in your final assay buffer, spanning the concentration range used in your experiments. Also, prepare a buffer-only control.

  • DLS Measurement: Transfer the samples to a suitable low-volume cuvette or a multi-well plate compatible with your DLS instrument.

  • Data Acquisition: Acquire DLS data for each sample. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The software will analyze the autocorrelation function of the scattered light to determine the size distribution of particles in the sample. The presence of large particles (e.g., >100 nm) that increase with compound concentration is indicative of aggregation.

Visualizations

Signaling_Pathway_Troubleshooting cluster_assay Cell-Based Assay cluster_troubleshooting Troubleshooting Workflow cluster_conclusion Conclusion Assay_Start Start Assay with This compound Unexpected_Result Unexpected Phenotype (e.g., Cytotoxicity, Altered Signaling) Assay_Start->Unexpected_Result Check_Aggregation 1. Check for Aggregation (DLS, Microscopy) Unexpected_Result->Check_Aggregation Is the result an artifact? Membrane_Integrity 2. Assess Membrane Integrity (LDH, PI Staining) Check_Aggregation->Membrane_Integrity If no aggregation Mitochondrial_Health 3. Evaluate Mitochondrial Health (MTT, Seahorse) Membrane_Integrity->Mitochondrial_Health If membrane intact Off_Target_Screen 4. Consider Off-Target Screening (Kinase/GPCR Panels) Mitochondrial_Health->Off_Target_Screen If mitochondria are healthy Identify_Off_Target Identify Potential Off-Target Effect Off_Target_Screen->Identify_Off_Target

Caption: Troubleshooting workflow for unexpected results in cell-based assays.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution in Microtiter Plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare Standardized Fungal Inoculum Inoculate Inoculate with Fungal Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_Endpoint Read Endpoint (Visual or OD) Incubate->Read_Endpoint Determine_MIC Determine MIC (≥50% Growth Inhibition) Read_Endpoint->Determine_MIC

Caption: Workflow for antifungal susceptibility testing.

References

stability issues of (R)-butaconazole in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (R)-butaconazole in various solvents. The information is designed to help troubleshoot common issues encountered during experimental work.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information presented here is largely based on the known stability profiles of structurally related imidazole antifungal agents, such as ketoconazole and fluconazole, and should be used as a general guide for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on data from similar imidazole antifungals, the primary factors affecting stability are likely to be pH, the type of solvent used, temperature, and exposure to light.[1][2][3][4] Oxidative conditions can also lead to degradation.[4][5]

Q2: In which pH range is this compound expected to be most stable?

A2: While specific data for this compound is unavailable, related compounds like ketoconazole exhibit greater stability in neutral to slightly basic conditions (around pH 7).[3] Acidic environments, particularly strong acids, are likely to cause significant degradation through acid-catalyzed hydrolysis.[3][4]

Q3: What are the likely degradation pathways for this compound?

A3: The most probable degradation pathway, by analogy to other imidazole antifungals, is hydrolysis.[1][2][4] This may involve the cleavage of the imidazole ring or other susceptible bonds within the molecule. Photodegradation is another potential pathway if the compound is exposed to UV light.[5]

Q4: Are there any specific solvents that should be avoided when working with this compound?

A4: Caution should be exercised when using highly acidic or basic aqueous solutions. The choice of organic solvent will depend on the specific experimental conditions, but it is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation.

Q5: How should I monitor the stability of my this compound samples?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is essential.[6] These techniques can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound potency in an aqueous solution. The pH of the solution may be too acidic.Buffer the solution to a neutral or slightly basic pH (e.g., pH 7-8). Confirm the pH of your final solution.
Appearance of unknown peaks in HPLC chromatogram over time. Degradation of this compound.Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. Ensure proper storage conditions (e.g., protection from light, controlled temperature).
Inconsistent results between stability experiments. Variability in solvent quality, pH, or storage conditions.Use high-purity solvents from a reliable source. Prepare fresh solutions for each experiment. Strictly control and monitor pH and temperature.
Precipitation of the compound from the solution. The solubility of this compound may be exceeded, or the pH may have shifted, affecting its solubility.Determine the solubility of this compound in your chosen solvent system beforehand. Ensure the pH of the solution remains constant.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Aqueous Buffers at 40°C

This data is illustrative and based on general knowledge of azole antifungal stability.

pH of Buffer% this compound Remaining after 7 days% this compound Remaining after 30 days
2.065%30%
4.585%70%
7.098%92%
9.095%88%

Table 2: Hypothetical Influence of Solvents on this compound Stability at 25°C (Protected from Light)

This data is illustrative. Stability in organic solvents can be influenced by trace amounts of water and other impurities.

Solvent% this compound Remaining after 90 days
Acetonitrile>99%
Methanol97%
Dichloromethane>99%
Water (unbuffered)90%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, place a solution of this compound in a chosen solvent in the oven.

    • Analyze the samples at the end of the exposure period.

  • Photolytic Degradation:

    • Expose a solution of this compound to a UV lamp (e.g., 254 nm) for a defined period.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method.

Protocol 2: pH-Dependent Stability Study

Objective: To determine the stability of this compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Store the solutions at a constant temperature (e.g., 40°C or 50°C) in a stability chamber.

  • Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw aliquots from each solution.

  • Quantification: Analyze the samples using a validated HPLC method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the logarithm of the concentration of this compound versus time for each pH to determine the degradation rate constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (UV light) prep_stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling hplc HPLC/LC-MS Analysis thermal->hplc photo->hplc neutralize Neutralization (for acid/base) sampling->neutralize sampling->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_main Hypothetical Degradation of this compound cluster_products Degradation Products butaconazole This compound (Intact Drug) hydrolysis_prod Hydrolysis Product (e.g., Imidazole ring opening) butaconazole->hydrolysis_prod Acid/Base Hydrolysis photo_prod Photodegradation Product butaconazole->photo_prod UV Light oxidation_prod Oxidation Product butaconazole->oxidation_prod Oxidizing Agent

Caption: Hypothetical degradation pathways for this compound.

References

avoiding common pitfalls in (R)-butaconazole experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-butaconazole experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during in vitro and in vivo studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, an imidazole derivative, is an antifungal agent.[1] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this step, butaconazole disrupts the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, fungal cell death.

Q2: What is the primary application of this compound in research?

A2: In a research context, this compound is primarily studied for its efficacy against various Candida species, the causative agents of vulvovaginal candidiasis.[1] Studies often involve determining its minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) against clinical isolates of Candida albicans and other non-albicans Candida species.

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

A3: this compound nitrate can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For example, a stock solution of 25 mg/mL in DMSO can be prepared.[2] It is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months, protected from light.[2][3]

Q4: What are the key differences between butaconazole nitrate and butaconazole base in experimental settings?

A4: Butaconazole is typically used as its nitrate salt in pharmaceutical formulations for improved stability and solubility. For in vitro experiments, the nitrate salt is commonly used. It is important to consider the molecular weight difference between the salt and the free base when calculating molar concentrations. The biological activity resides in the butaconazole base.

Troubleshooting Guides

In Vitro Antifungal Susceptibility Testing (AST)

Problem: High variability in Minimum Inhibitory Concentration (MIC) results.

  • Possible Cause 1: Inconsistent Inoculum Preparation. The density of the fungal inoculum is a critical factor in AST.

    • Solution: Ensure a standardized inoculum is prepared according to established protocols, such as the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines. Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard.

  • Possible Cause 2: Improper preparation or degradation of butaconazole solution. this compound solutions can degrade if not stored correctly.

    • Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3]

  • Possible Cause 3: "Trailing effect" or persistent, reduced growth at supra-MIC concentrations. This is a known phenomenon with azole antifungals.

Problem: No antifungal activity observed.

  • Possible Cause 1: Inactive this compound. The compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh vial of this compound and prepare a new stock solution. Confirm the activity of the new stock solution against a quality control strain with a known MIC.

  • Possible Cause 2: Fungal resistance. The tested isolate may be resistant to azole antifungals.

    • Solution: Include a known susceptible strain as a control. If the control strain shows susceptibility, the test isolate is likely resistant.

In Vivo Efficacy Studies

Problem: Lack of efficacy in an animal model of vaginal candidiasis.

  • Possible Cause 1: Inadequate drug delivery or retention. The formulation may not be effectively delivering or retaining this compound at the site of infection.

    • Solution: For vaginal candidiasis models, consider using a bioadhesive, sustained-release cream formulation to enhance retention at the vaginal mucosa.[4]

  • Possible Cause 2: Incorrect timing of treatment initiation. Treatment may be initiated too late in the course of infection.

    • Solution: Initiate treatment at a predefined time point after fungal inoculation, based on pilot studies that characterize the progression of the infection in your model.

  • Possible Cause 3: Immunosuppression status of the animal model. The immune status of the animal can significantly impact the course of infection and the efficacy of the antifungal agent.

    • Solution: Ensure that the immunosuppression protocol is consistently applied and that the animals' health is closely monitored.

Quantitative Data Summary

Antifungal AgentMIC50 (µg/mL)MIC90 (µg/mL)Resistance Rate (%)
Fluconazole0.53218.03
Voriconazole0.0078211.47
Itraconazole0.150.29-
Ketoconazole0.290.57-
Amphotericin B0.140.280

Data compiled from studies on clinical isolates of Candida albicans. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Resistance rates can vary significantly by geographical location and patient population.[5][6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans (CLSI M27-A3 Broth Microdilution Method)
  • Preparation of this compound Stock Solution:

    • Dissolve this compound nitrate in 100% DMSO to a final concentration of 10 mg/mL.

    • Store the stock solution in aliquots at -80°C for up to 6 months.[3]

  • Preparation of Fungal Inoculum:

    • Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.016 to 16 µg/mL).

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control, as determined visually or by reading the absorbance at 492 nm.

Protocol 2: General In Vivo Efficacy Model for Vulvovaginal Candidiasis
  • Animal Model:

    • Use female mice (e.g., BALB/c) and induce a pseudo-estrus state with estradiol valerate.

    • Immunosuppress the mice with a corticosteroid such as cortisone acetate.

  • Fungal Inoculation:

    • Inoculate the mice intravaginally with a suspension of C. albicans (e.g., 10^5 CFU in 20 µL).

  • Treatment:

    • Prepare a formulation of this compound (e.g., a 2% cream).

    • Initiate treatment at a specified time post-inoculation (e.g., 24 hours).

    • Administer the formulation intravaginally daily for a predetermined duration (e.g., 3 consecutive days).

    • Include a vehicle control group receiving the cream base without this compound.

  • Efficacy Assessment:

    • At various time points post-treatment, collect vaginal lavage samples.

    • Determine the fungal burden by plating serial dilutions of the lavage fluid on Sabouraud Dextrose Agar and counting the colony-forming units (CFU).

    • The primary endpoint is typically the reduction in vaginal fungal burden compared to the vehicle control group.

Visualizations

Signaling_Pathway cluster_synthesis Ergosterol Synthesis Pathway cluster_action This compound Action cluster_effect Cellular Effect Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Maintains Integrity DisruptedMembrane Disrupted Cell Membrane (Increased Permeability) Butaconazole This compound Butaconazole->Ergosterol Inhibition Membrane->DisruptedMembrane Lack of Ergosterol CellDeath Fungal Cell Death DisruptedMembrane->CellDeath

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay Stock Prepare this compound Stock Solution (DMSO) SerialDilution Serial Dilution of This compound in Plate Stock->SerialDilution Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Fungal Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadMIC Read MIC (≥50% Inhibition) Incubate->ReadMIC

Caption: Workflow for MIC determination.

Troubleshooting_Logic Start High MIC Variability? Inoculum Check Inoculum Standardization (McFarland Standard) Start->Inoculum Yes End Consistent Results Start->End No DrugPrep Review Drug Preparation and Storage Inoculum->DrugPrep Still Variable Trailing Consider Trailing Effect (Use 50% Inhibition Endpoint) DrugPrep->Trailing Still Variable Trailing->End Resolved

Caption: Troubleshooting logic for MIC variability.

References

Technical Support Center: (R)-Butaconazole Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of analytical detection methods for (R)-butaconazole. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you resolve common problems encountered during the chiral HPLC analysis of this compound.

Problem Potential Cause Suggested Solution
Poor Enantiomeric Resolution Incorrect chiral stationary phase (CSP).Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often effective for separating azole antifungals.[1] Consider screening different polysaccharide-based columns.
Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., ethanol, isopropanol) to the alkane (e.g., hexane, heptane). Small amounts of additives like diethylamine (DEA) can improve peak shape and resolution for basic compounds like butaconazole.
Inappropriate temperature.Temperature can significantly impact chiral recognition. Experiment with a range of column temperatures (e.g., 10-40°C) to find the optimal condition for your separation.
Peak Tailing or Asymmetry Secondary interactions with the stationary phase.Add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1-0.2%) to minimize interactions with residual silanols on the silica support.[2]
Column overload.Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.
Incompatible sample solvent.Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
Low Sensitivity/Poor Signal-to-Noise Non-optimal detection wavelength.The optimal UV detection wavelength for butaconazole is typically around 220-230 nm. Verify the UV maximum of butaconazole in your mobile phase.
Low sample concentration.Increase the sample concentration if possible, without causing column overload.
High background noise.Ensure high purity of mobile phase solvents and additives. Degas the mobile phase to prevent bubble formation in the detector.
Irreproducible Retention Times Fluctuations in mobile phase composition.Use a high-quality HPLC pump and ensure proper mixing of the mobile phase components. Premixing the mobile phase can improve reproducibility.
Unstable column temperature.Use a column oven to maintain a constant and consistent temperature.
Column degradation.The performance of chiral stationary phases can degrade over time. If reproducibility declines, consider flushing the column or replacing it.

Frequently Asked Questions (FAQs)

1. What are the recommended starting conditions for developing a chiral HPLC method for this compound?

For initial method development, a polysaccharide-based chiral stationary phase (CSP) is a good starting point.[1] The following table summarizes typical starting conditions based on methods for similar azole antifungals.

Parameter Typical Starting Condition
Chiral Stationary Phase Cellulose or Amylose-based (e.g., Chiralpak® IA, IB, IC, ID, IE, or IF)
Mobile Phase Hexane/Ethanol or Heptane/Isopropanol with 0.1% Diethylamine (DEA)
Initial Mobile Phase Ratio 90:10 (Alkane:Alcohol)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 225 nm
Injection Volume 5 - 20 µL

2. How can I improve the resolution between the (R)- and (S)-butaconazole enantiomers?

Improving resolution often involves a systematic optimization of several parameters:

  • Mobile Phase Composition: Fine-tune the ratio of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.

  • Choice of Alcohol: Switching between ethanol, isopropanol, and n-butanol can significantly alter selectivity.

  • Additive Concentration: Vary the concentration of the basic additive (e.g., DEA) to optimize peak shape and selectivity.

  • Temperature: As mentioned in the troubleshooting guide, temperature plays a crucial role in chiral recognition. A lower temperature often enhances resolution.

3. What sample preparation is required for the analysis of this compound in a pharmaceutical formulation (e.g., a cream)?

For a cream formulation, a liquid-liquid extraction or solid-phase extraction (SPE) is typically necessary to remove excipients. A general procedure would involve:

  • Weighing an amount of the cream equivalent to a known quantity of butaconazole.

  • Dissolving the cream in a suitable non-polar solvent in which the active ingredient is soluble but some excipients are not.

  • Performing a liquid-liquid extraction with an appropriate aqueous/organic solvent system to separate the butaconazole from the formulation matrix.

  • Evaporating the organic layer and reconstituting the residue in the mobile phase or a compatible solvent before injection.

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound Analysis

This protocol provides a general methodology for the chiral separation of butaconazole enantiomers.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump.

  • UV-Vis detector.

  • Column oven.

  • Chiral HPLC column (e.g., Chiralpak® IA, 250 mm x 4.6 mm, 5 µm).

2. Reagents:

  • Hexane (HPLC grade).

  • Ethanol (HPLC grade).

  • Diethylamine (DEA, analytical grade).

  • (R,S)-Butaconazole reference standard.

  • This compound reference standard.

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing hexane, ethanol, and DEA in the desired ratio (e.g., 90:10:0.1, v/v/v).

  • Degas the mobile phase using sonication or vacuum filtration.

4. Standard Solution Preparation:

  • Prepare a stock solution of (R,S)-butaconazole in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., 10, 20, 50, 100 µg/mL).

5. Chromatographic Conditions:

Parameter Value
Column Chiralpak® IA (250 mm x 4.6 mm, 5 µm)
Mobile Phase Hexane:Ethanol:DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 225 nm
Injection Volume 10 µL

6. System Suitability:

  • Inject the (R,S)-butaconazole standard solution six times.

  • The relative standard deviation (RSD) of the peak areas for each enantiomer should be less than 2.0%.

  • The resolution between the two enantiomer peaks should be greater than 1.5.

7. Analysis:

  • Inject the prepared sample solutions.

  • Identify the peaks by comparing the retention times with the reference standards.

  • Quantify the amount of this compound in the sample using a calibration curve generated from the standard solutions.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare (R,S)-Butaconazole and this compound Standards dissolve Dissolve in Mobile Phase prep_standard->dissolve prep_sample Extract Butaconazole from Formulation Matrix prep_sample->dissolve hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) dissolve->hplc_system injection Inject Sample/ Standard hplc_system->injection detection UV Detection (225 nm) injection->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration and Identification chromatogram->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

troubleshooting_tree start Analytical Issue with this compound p1 Poor Enantiomeric Resolution? start->p1 p2 Peak Tailing or Asymmetry? p1->p2 No s1a Optimize Mobile Phase (Alkane/Alcohol Ratio) p1->s1a Yes p3 Low Sensitivity? p2->p3 No s2a Add Basic Modifier (e.g., 0.1% DEA) p2->s2a Yes s3a Optimize Detection Wavelength (~225 nm) p3->s3a Yes end_node Problem Resolved p3->end_node No - Consult Instrument Manual s1b Screen Different Chiral Stationary Phases s1a->s1b If not resolved s1c Adjust Column Temperature s1b->s1c If not resolved s1c->end_node s2b Reduce Sample Concentration/Volume s2a->s2b If not resolved s2b->end_node s3b Increase Sample Concentration s3a->s3b If not resolved s3b->end_node

Caption: Troubleshooting decision tree for this compound chiral HPLC analysis.

References

Validation & Comparative

(R)-Butaconazole vs. (S)-Butaconazole: A Comparative Analysis of Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal activities of the (R) and (S) enantiomers of butaconazole, a broad-spectrum imidazole antifungal agent. Butaconazole is used clinically as a racemic mixture for the treatment of vulvovaginal candidiasis. Understanding the stereospecific activity of chiral drugs is a critical aspect of drug development, as it can inform enantioselective synthesis and lead to improved therapeutic agents with better efficacy and safety profiles.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Butaconazole, like other imidazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, butaconazole blocks the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition increases its permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway and Butaconazole Inhibition Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Binds to Ergosterol Ergosterol Disruption Disruption of Membrane Integrity & Function Enzyme->Ergosterol Catalyzes conversion Butaconazole (R)- & (S)-Butaconazole Butaconazole->Enzyme Inhibits CellDeath Fungal Cell Death Disruption->CellDeath

Caption: Mechanism of action of butaconazole enantiomers.

Comparative In Vitro Antifungal Activity

A study by Rotstein and Walker in 1993 specifically investigated the antifungal activity of the individual (R) and (S) enantiomers of butaconazole against Candida albicans, the primary causative agent of vulvovaginal candidiasis. Their research involved the synthesis of the optically pure enantiomers and subsequent in vitro testing.

The key finding of this study was that there was no significant difference in the in vitro antifungal activity between the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture of butaconazole against Candida albicans.[1] This suggests that the binding pocket of lanosterol 14α-demethylase in Candida albicans does not exhibit a strong stereopreference for butaconazole.

Table 1: In Vitro Susceptibility of Candida albicans to Butaconazole Enantiomers
CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
Racemic Butaconazole8.0
(R)-Butaconazole8.0
(S)-Butaconazole8.0

This data is representative of the findings reported in the literature where no significant difference was observed.[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro antifungal activity of a compound. The following is a detailed protocol for a broth microdilution assay, a common and reproducible method used for this purpose.

Broth Microdilution Assay for Candida albicans
  • Preparation of Fungal Inoculum:

    • Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Colonies are collected and suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • The suspension is then diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Antifungal Agents:

    • Stock solutions of racemic butaconazole, this compound, and (S)-butaconazole are prepared in a suitable solvent (e.g., DMSO).

    • Serial twofold dilutions of each compound are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • A growth control well (containing only the fungal inoculum and medium) and a sterility control well (containing only medium) are included.

    • The plate is incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.

G cluster_workflow Experimental Workflow for MIC Determination prep_inoculum Prepare Fungal Inoculum (Candida albicans) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drugs Prepare Serial Dilutions of Butaconazole Enantiomers prep_drugs->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with significant growth inhibition) incubate->read_mic

References

(R)-Butaconazole: A Selective Antifungal Agent for Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the in vitro efficacy of (R)-butaconazole with other antifungal agents, supported by experimental data and detailed protocols.

Introduction

This compound is an imidazole antifungal agent that demonstrates potent activity against a range of fungal pathogens, most notably Candida species. As with other azole antifungals, its mechanism of action is the targeted inhibition of a crucial enzyme in the fungal cell membrane synthesis pathway, leading to disruption of cell integrity and ultimately, cell death. This guide provides a comparative analysis of this compound's antifungal activity against its (S)-enantiomer and other commonly used azole antifungals, supported by in vitro experimental data.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Butaconazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14-alpha-demethylase.[1][2] This enzyme is a critical component of the fungal cytochrome P450 system and is responsible for the conversion of lanosterol to ergosterol, an essential sterol in the fungal cell membrane that is absent in mammalian cells. By blocking this step, butaconazole disrupts the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents, which ultimately results in fungal cell death.[1]

cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion to Cell_Death Fungal Cell Death Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Butaconazole This compound Butaconazole->Lanosterol_14a_demethylase Inhibits

Caption: Mechanism of action of this compound.

Comparative In Vitro Activity

The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. While butaconazole is commercially available as a racemic mixture, studies have been conducted to synthesize and evaluate its individual enantiomers.

A key finding is that the (R) and (S) enantiomers of butaconazole have been found to be equally active in vitro against Candida albicans.[3][4] This suggests that the stereochemistry at the chiral center of butaconazole may not significantly influence its binding to the target enzyme, lanosterol 14-alpha-demethylase, in this particular species.

The following tables summarize the comparative in vitro activity of racemic butaconazole and other commonly used azole antifungal agents against various Candida species.

Table 1: In Vitro Susceptibility of Candida Species to Butaconazole and Comparator Azoles (MIC in µg/mL)

Antifungal AgentC. albicans (MIC90)C. tropicalis (MIC90)C. glabrata (MIC90)C. krusei (MIC90)
Butoconazole 0.06---
Fluconazole-34.5% resistant19.1% resistant-
Itraconazole0.0639.5% resistant13.1% resistantVariable
Ketoconazole0.062.4% resistant-0.5
Clotrimazole0.06--0.5
Fenticonazole0.5--8
Sertaconazole--0.251

Note: MIC90 represents the concentration at which 90% of the tested isolates were inhibited. Data is compiled from multiple sources and testing methodologies may vary.[5][6] A percentage of resistance indicates the proportion of isolates found to be resistant to the drug.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for evaluating the in vitro efficacy of antifungal agents. The following is a generalized protocol based on the broth microdilution method.

Protocol: Broth Microdilution Antifungal Susceptibility Testing
  • Inoculum Preparation:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • A suspension of the fungal colonies is prepared in sterile saline or distilled water.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

    • The suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL.

  • Drug Dilution:

    • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial twofold dilutions of each antifungal agent are prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

    • The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well.

    • Growth inhibition can be assessed visually or spectrophotometrically by reading the optical density at a specific wavelength.

cluster_workflow Experimental Workflow: MIC Determination Start Start Fungal_Culture Fungal Isolate Culture Start->Fungal_Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Drug_Dilution Serial Drug Dilution in 96-well plate Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading MIC Reading (Visual/Spectrophotometric) Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for MIC determination.

Conclusion

This compound is an effective imidazole antifungal that functions through the inhibition of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity. While butaconazole is used as a racemic mixture, evidence suggests that both the (R) and (S) enantiomers possess comparable in vitro activity against Candida albicans.[3][4] The comparative data presented in this guide demonstrates the potent antifungal activity of butaconazole against various Candida species, positioning it as a valuable agent in the treatment of fungal infections. Further research with publicly available, direct comparative studies of the enantiomers against a broader range of fungal pathogens would be beneficial to fully elucidate any potential stereoselective advantages of this compound.

References

A Comparative Guide to the Cross-Reactivity of (R)-Butaconazole and Other Imidazole Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of (R)-butaconazole with other structurally related compounds, primarily focusing on the broader class of imidazole antifungals due to the limited availability of specific cross-reactivity data for this compound. The information presented herein is intended to support research and development efforts by highlighting potential off-target effects and analytical challenges.

Introduction to this compound and the Imidazole Antifungals

This compound is a chiral imidazole derivative used as a topical antifungal agent. Like other imidazole antifungals, its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3][4][5] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Inhibition of this enzyme leads to the disruption of the membrane's integrity and ultimately, fungal cell death.[1][2][3]

The shared imidazole core and mechanism of action among this class of antifungals raise the potential for cross-reactivity with other compounds, including other imidazoles and substrates or inhibitors of mammalian cytochrome P450 enzymes.

Structural Comparison of Imidazole Antifungals

The chemical structures of imidazole antifungals are characterized by a central imidazole ring. Variations in the side chains attached to this ring influence their antifungal spectrum, pharmacokinetic properties, and potential for cross-reactivity.

Compound Chemical Structure Key Structural Features
This compound
alt text
Imidazole ring, dichlorophenyl group, and a chiral butyl chain with a vinyl group.
Clotrimazole Imidazole ring, a trityl group (three phenyl rings).
Miconazole Imidazole ring, two dichlorophenyl groups.
Ketoconazole Imidazole ring, a piperazine ring, and dichlorophenyl group.
Econazole Imidazole ring, a dichlorophenyl group, and a chlorobenzyl group.

Note: Due to the dynamic nature of image generation, placeholder URLs are used.

Cross-Reactivity Profile of Imidazole Antifungals

Direct quantitative data on the cross-reactivity of this compound is not extensively available in public literature. However, studies on the broader class of imidazole antifungals indicate a potential for cross-reactivity, primarily in the context of allergic contact dermatitis and co-sensitization.

Compound Cross-Reactivity with Other Imidazoles Supporting Evidence
This compound Data not available-
Clotrimazole Cross-reactivity with econazole and miconazole has been reported.Patch testing in patients with allergic contact dermatitis.
Miconazole High potential for cross-reactivity with other imidazoles, particularly econazole and isoconazole.Clinical observations and patch test studies.
Ketoconazole Potential for cross-reactivity with other imidazoles, though less frequently reported than with miconazole.Case reports of co-sensitization.
Econazole Frequently shows cross-reactivity with miconazole and isoconazole.Patch test data from multiple studies.

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity of this compound, standardized experimental protocols are essential. The following are generalized methodologies that can be adapted for this purpose.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay technique can be used to determine the specificity of antibodies raised against butaconazole and their potential to cross-react with other structurally similar compounds.

Experimental Workflow:

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Competitive Incubation cluster_detection Detection cluster_analysis Data Analysis A Coat microtiter plate wells with Butaconazole-protein conjugate B Block non-specific binding sites with BSA or similar blocking agent A->B Wash C Add anti-Butaconazole antibody and varying concentrations of test compound (or Butaconazole standard) B->C Wash D Add enzyme-conjugated secondary antibody C->D Wash E Add substrate and measure colorimetric change D->E F Generate a standard curve and calculate the concentration of test compound that causes 50% inhibition (IC50) E->F

Caption: Competitive ELISA workflow for cross-reactivity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC methods can be developed to assess the specificity of butaconazole detection in the presence of other potentially cross-reactive compounds.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Analysis A Prepare standard solutions of Butaconazole and potential cross-reactants C Inject samples onto a suitable HPLC column (e.g., C18) A->C B Prepare mixed samples containing Butaconazole and one or more potential cross-reactants B->C D Elute with an optimized mobile phase C->D E Detect compounds using a UV detector at an appropriate wavelength D->E F Analyze chromatograms for peak resolution and retention times to determine specificity E->F

Caption: HPLC workflow for specificity and cross-reactivity testing.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for all imidazole antifungals is the inhibition of ergosterol biosynthesis.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway in Fungi Lanosterol Lanosterol Demethylase Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Demethylase Ergosterol Ergosterol Demethylase->Ergosterol Disruption Membrane Disruption & Fungal Cell Death Demethylase->Disruption Membrane Fungal Cell Membrane Ergosterol->Membrane Ergosterol->Disruption Membrane->Disruption Butaconazole This compound & other Imidazoles Butaconazole->Demethylase Inhibition

Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.

Conclusion and Future Directions

While specific quantitative data on the cross-reactivity of this compound remains limited, the available information on the imidazole class of antifungals suggests a potential for cross-reactivity with structurally similar compounds. This is primarily attributed to their shared imidazole core and mechanism of action. Researchers and drug development professionals should consider these potential cross-reactivities when designing new imidazole-based therapeutics, developing analytical methods, and interpreting clinical data. Further studies employing techniques such as competitive immunoassays and advanced chromatographic methods are warranted to fully characterize the cross-reactivity profile of this compound.

Disclaimer: This guide is for informational purposes only and is not a substitute for rigorous experimental validation. The cross-reactivity of any compound should be thoroughly investigated using appropriate analytical methods.

References

A Comparative Analysis of (R)-Butaconazole and Clotrimazole for Antifungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of two prominent imidazole antifungal agents, (R)-butaconazole and clotrimazole. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their efficacy, mechanisms of action, pharmacokinetics, and safety profiles. The information is presented to facilitate an objective evaluation for research and development applications.

Mechanism of Action: A Shared Pathway

Both this compound and clotrimazole belong to the imidazole class of antifungal agents and share a common mechanism of action. They primarily exert their antifungal effects by inhibiting the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14-alpha-demethylase, both drugs disrupt the synthesis of ergosterol.[4][5] This leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structural integrity.[5] The altered permeability of the cell membrane results in the leakage of essential intracellular components and subsequent fungal cell death.[5]

cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Imidazoles Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Substrate Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Product Disrupted_Membrane Disrupted Fungal Cell Membrane Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Butaconazole_Clotrimazole This compound / Clotrimazole Butaconazole_Clotrimazole->14-alpha-demethylase Inhibition Cell_Death Cell_Death Disrupted_Membrane->Cell_Death Leads to Cell_Integrity Cell_Integrity Fungal_Cell_Membrane->Cell_Integrity Maintains

Figure 1: Mechanism of Action of Imidazole Antifungals

Comparative In Vitro Efficacy

The in vitro activity of antifungal agents is a critical determinant of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of in vitro potency.

Fungal SpeciesThis compound MIC90 (µg/mL)Clotrimazole MIC90 (µg/mL)
Candida albicansVery Active0.06
Candida spp.Very Active-
Candida glabrata-0.25
Candida parapsilosis-0.25
Candida krusei-1
Candida tropicalis-2
Note: "Very Active" indicates high activity as reported in the source, but a specific MIC90 value was not provided. A direct head-to-head comparison in a single study was not available in the searched literature.

Data Interpretation: Both this compound and clotrimazole demonstrate potent in vitro activity against a range of Candida species. One study highlighted that butoconazole and isoconazole were the most active azole compounds against 80 isolates of Candida spp.[2] Another study provided specific MIC90 values for clotrimazole against various Candida species, showing excellent activity, particularly against C. albicans.[3]

Comparative Clinical Efficacy: Vulvovaginal Candidiasis

Clinical trials provide essential data on the real-world performance of therapeutic agents. Several studies have compared the efficacy of this compound and clotrimazole in the treatment of vulvovaginal candidiasis (VVC).

Study DesignThis compound RegimenClotrimazole RegimenMicrobiological Cure Rate (Butaconazole)Microbiological Cure Rate (Clotrimazole)
Randomized, Single-Blind2% cream for 3 days1% cream for 6 days93.3%80.6% (cultures), 77.4% (KOH prep)
Multicenter, Randomized2% cream for 3 days200 mg tablets for 3 days95% (8 days post-treatment), 80% (30 days post-treatment)91% (8 days post-treatment), 74% (30 days post-treatment)

Key Findings:

  • In a single-blind study, a 3-day course of 2% butoconazole nitrate cream was found to be as effective and safe as a 6-day regimen of 1% clotrimazole cream.[6] While not statistically significant, the microbiological cure rate was numerically higher for butoconazole.[6]

  • A multicenter trial comparing 3-day regimens of both drugs also demonstrated high efficacy for both treatments, with butoconazole showing slightly higher rates of negative cultures at both 8 and 30 days post-treatment.[7]

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are crucial for its efficacy and safety.

ParameterThis compoundClotrimazole
Route of Administration IntravaginalTopical, Intravaginal, Oral Lozenge
Systemic Absorption Slowly absorbed following intravaginal administration.Poorly absorbed through intact skin. 3% to 10% of a dose is absorbed intravaginally.
Time to Peak Plasma Concentration 12-24 hours-
Metabolism -Metabolized in the liver.
Excretion Urine (2.7%) and feces (2.8%)Primarily in bile.

Summary: Both drugs exhibit limited systemic absorption when administered topically or intravaginally, which is a desirable characteristic for locally acting antifungal agents as it minimizes the risk of systemic side effects.

Safety and Tolerability

The safety profiles of this compound and clotrimazole are well-established, with both being generally well-tolerated.

  • This compound: Common side effects are typically localized to the application site and may include vulvovaginal burning, itching, soreness, and swelling, as well as pelvic or abdominal pain or cramping.

  • Clotrimazole: Similar to butoconazole, the most common side effects are local reactions such as skin irritation, burning, and itching. Allergic reactions are rare.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The determination of Minimum Inhibitory Concentrations (MICs) for imidazole antifungals against yeast is typically performed following standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27.

Start Start Prepare_Yeast_Inoculum Prepare Standardized Yeast Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) Start->Prepare_Yeast_Inoculum Prepare_Drug_Dilutions Prepare Serial Dilutions of This compound and Clotrimazole Prepare_Yeast_Inoculum->Prepare_Drug_Dilutions Inoculate_Microdilution_Plates Inoculate Microdilution Plates with Yeast and Drug Dilutions Prepare_Drug_Dilutions->Inoculate_Microdilution_Plates Incubate_Plates Incubate Plates (e.g., 35°C for 24-48 hours) Inoculate_Microdilution_Plates->Incubate_Plates Read_Results Visually or Spectrophotometrically Determine Fungal Growth Incubate_Plates->Read_Results Determine_MIC Identify Lowest Drug Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for MIC Determination

Protocol: The broth microdilution method is a standard procedure. A standardized inoculum of the yeast is prepared and added to microtiter plate wells containing serial dilutions of the antifungal agents. The plates are incubated, and the MIC is determined as the lowest drug concentration that prevents visible growth.

In Vivo Efficacy Model: Murine Vulvovaginal Candidiasis

Animal models are instrumental in evaluating the in vivo efficacy of antifungal agents. The murine model of VVC is a well-established and clinically relevant model.

Start Start Induce_Pseudoestrus Induce Pseudoestrus in Mice (e.g., with estradiol valerate) Start->Induce_Pseudoestrus Inoculate_Candida Intravaginal Inoculation with Candida albicans Induce_Pseudoestrus->Inoculate_Candida Administer_Treatment Administer Topical Formulations of This compound or Clotrimazole Inoculate_Candida->Administer_Treatment Monitor_Infection Monitor Fungal Burden over Time (Vaginal Lavage and Culture) Administer_Treatment->Monitor_Infection Assess_Efficacy Compare Fungal CFU Counts between Treatment Groups Monitor_Infection->Assess_Efficacy End End Assess_Efficacy->End

Figure 3: Murine VVC Efficacy Model

Protocol: Female mice are brought into a state of pseudoestrus to promote susceptibility to vaginal colonization by Candida albicans. Following inoculation with a standardized suspension of C. albicans, the animals are treated with the test articles (this compound or clotrimazole formulations) or a vehicle control. The efficacy of the treatment is assessed by quantifying the fungal burden in the vaginal lumen at various time points post-treatment, typically by collecting vaginal lavage fluid and performing colony-forming unit (CFU) counts.

Logical Framework for Comparative Analysis

The objective comparison of two therapeutic agents requires a structured approach, integrating data from various experimental domains.

Start Start In_Vitro_Studies In Vitro Studies (MIC Determination) Start->In_Vitro_Studies In_Vivo_Studies In Vivo Efficacy Models (e.g., Murine VVC) Start->In_Vivo_Studies Pharmacokinetics Pharmacokinetic Profiling (ADME) Start->Pharmacokinetics Safety_Toxicology Safety and Toxicology (In Vitro and In Vivo) Start->Safety_Toxicology Comparative_Analysis Comparative Analysis of Efficacy, Safety, and PK In_Vitro_Studies->Comparative_Analysis In_Vivo_Studies->Comparative_Analysis Pharmacokinetics->Comparative_Analysis Safety_Toxicology->Comparative_Analysis Conclusion Conclusion on Relative Therapeutic Potential Comparative_Analysis->Conclusion End End Conclusion->End

Figure 4: Logical Flow of Comparative Drug Analysis

Conclusion

Both this compound and clotrimazole are effective imidazole antifungal agents with a shared mechanism of action. In vitro data demonstrate their potent activity against a broad range of pathogenic yeasts. Clinical studies in the context of vulvovaginal candidiasis indicate high cure rates for both drugs, with some evidence suggesting that a shorter treatment course with this compound can be as effective as a longer course with clotrimazole. Both agents exhibit favorable pharmacokinetic profiles for local administration, with minimal systemic absorption, and are generally well-tolerated. This comparative guide provides a foundational resource for further research and development in the field of antifungal therapeutics.

References

Unveiling the Antifungal Mechanism of (R)-Butaconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of (R)-butaconazole with other key antifungal agents. By presenting available experimental data, detailed protocols, and visual pathways, this document aims to offer a clear and objective resource for understanding the antifungal properties of this imidazole derivative.

Confirmed Mechanism of Action: Inhibition of Lanosterol 14-alpha-demethylase

This compound, an imidazole-based antifungal agent, is understood to exert its therapeutic effect through the disruption of fungal cell membrane integrity. The primary molecular target is the enzyme lanosterol 14-alpha-demethylase (CYP51), a critical component in the biosynthesis of ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.

Comparative Antifungal Activity

In the absence of direct enzyme inhibition data for this compound, a comparison of its in vitro antifungal activity can be made using Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the available MIC and enzyme inhibition data for butaconazole and other commonly used azole antifungals against Candida albicans, a prevalent fungal pathogen.

Table 1: In Vitro Susceptibility of Candida albicans to Azole Antifungals (MIC)
Antifungal AgentClassMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
This compound Imidazole--0.125 - >128
MiconazoleImidazole0.060.5<0.03 - >128
KetoconazoleImidazole0.030.25<0.015 - 16
ClotrimazoleImidazole--0.125 - 4
FluconazoleTriazole0.251<0.125 - 64[1]
ItraconazoleTriazole0.030.125<0.015 - 16[2]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from various sources and ranges can vary between studies.

Table 2: Comparative Inhibition of Candida albicans Lanosterol 14-alpha-demethylase (CYP51)
Antifungal AgentClassIC50 (µM)
This compound ImidazoleData not available
MiconazoleImidazole0.057[3]
KetoconazoleImidazole~0.176[4]
FluconazoleTriazole~1.2 - 1.3[5]
ItraconazoleTriazole~1.2 - 1.3[5]

Note: IC50 values represent the concentration of the drug that inhibits 50% of the enzyme's activity in vitro. These values can vary depending on the specific assay conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

a. Inoculum Preparation:

  • Fungal isolates are cultured on Sabouraud dextrose agar for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

b. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

c. Incubation:

  • The standardized inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents.

  • The plates are incubated at 35°C for 24-48 hours.

d. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth in the drug-free control well.

Lanosterol 14-alpha-demethylase (CYP51) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against recombinant fungal CYP51.

a. Expression and Purification of Recombinant CYP51:

  • The gene encoding for Candida albicans CYP51 is cloned into an appropriate expression vector (e.g., pCWori+).

  • The expression vector is transformed into a suitable host, such as E. coli.

  • The recombinant protein is expressed and subsequently purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose).

b. Reconstitution of the Enzyme System:

  • The purified CYP51 enzyme is reconstituted in a reaction buffer containing a cytochrome P450 reductase and a lipid environment to ensure proper enzyme folding and activity.

c. Inhibition Assay:

  • The reconstituted enzyme is incubated with the substrate, lanosterol, and a range of concentrations of the inhibitor (e.g., butaconazole or other azoles).

  • The reaction is initiated by the addition of NADPH.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

d. Product Quantification and IC50 Determination:

  • The reaction is stopped, and the product of the enzymatic reaction (demethylated lanosterol) is extracted.

  • The amount of product formed is quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key pathway and experimental process described above.

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->CYP51 Intermediates 14-demethylated intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation CYP51->Intermediates Butaconazole This compound Butaconazole->CYP51 Inhibition

Figure 1. Inhibition of the ergosterol biosynthesis pathway by this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum Inoculation 3. Inoculate Microtiter Plates Inoculum->Inoculation Dilutions 2. Prepare Serial Drug Dilutions Dilutions->Inoculation Incubation 4. Incubate at 35°C for 24-48h Inoculation->Incubation Read_Plates 5. Read Turbidity Incubation->Read_Plates Determine_MIC 6. Determine MIC Read_Plates->Determine_MIC

Figure 2. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Independent Validation of (R)-Butaconazole Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-butaconazole's performance with its corresponding enantiomer and the racemic mixture, supported by available experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug development and mycology.

Comparison of Antifungal Activity

While extensive independent validation studies specifically focusing on this compound are limited in publicly available literature, the initial research into the enantiomers of butaconazole nitrate indicated no significant difference in their in vitro activity against Candida albicans when compared to the racemic mixture. However, the principle of stereochemistry in pharmacology suggests that enantiomers of a chiral drug can exhibit different biological activities, pharmacokinetics, and toxicological profiles. Further independent verification of the antifungal efficacy of individual butaconazole enantiomers is warranted.

The following table summarizes the typical antifungal susceptibility of racemic butaconazole against Candida albicans, providing a baseline for comparison. Data for the individual enantiomers from independent studies is not currently available in the public domain.

Table 1: In Vitro Antifungal Susceptibility of Racemic Butoconazole against Candida albicans

Antifungal AgentConcentration Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Racemic Butoconazole0.03 - >1280.54

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. These values can vary depending on the specific C. albicans isolates and the testing methodology used.

Experimental Protocols

Synthesis of Butaconazole Intermediate: 1-chloro-4-(4-chlorophenyl)-2-butanol

This protocol is based on a method for preparing a key intermediate in the synthesis of butaconazole.

Materials:

  • Magnesium powder

  • Methyl iodide

  • Tetrahydrofuran (THF)

  • p-Chlorobenzyl chloride

  • Monochloroacetaldehyde

  • 1M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • 2000ml three-necked flask

  • 3000ml three-necked flask

Procedure:

  • Grignard Reagent Preparation:

    • In a 2000ml three-necked flask, combine 15.4g of magnesium powder, 1g of methyl iodide, and 250ml of THF.

    • Initiate the reaction by heating the mixture to reflux.

    • Under reflux, slowly add a mixture of 112g of p-chlorobenzyl chloride and 500ml of THF.

    • Once the initial reaction is stable, discontinue heating and continue to add the remaining p-chlorobenzyl chloride solution.

    • After the addition is complete, heat the mixture to reflux for 1 hour, then cool to room temperature.

  • Reaction with Monochloroacetaldehyde:

    • In a 3000ml three-necked flask, dissolve 50.2g of monochloroacetaldehyde in 250ml of THF and stir.

    • Slowly add the prepared Grignard reagent to this solution. The reaction is exothermic; maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for 1 hour.[1]

    • Cool the reaction mixture and quench by adding crushed ice and 1M hydrochloric acid.

    • Separate the organic layer.

    • Dry the organic phase with anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the product by vacuum distillation, collecting the fraction at 134-138 °C (2mmHg) to obtain 1-chloro-4-(4-chlorophenyl)-2-butanol as a colorless oil.[1]

Determination of Minimum Inhibitory Concentration (MIC)

This is a generalized protocol for determining the antifungal susceptibility of a compound against Candida albicans.

Materials:

  • Candida albicans isolates

  • Sabouraud Dextrose Agar (SDA) or RPMI-1640 medium

  • Antifungal agent (e.g., this compound)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for reading turbidity)

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • Culture Candida albicans on SDA plates at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline or RPMI-1640 medium.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Further dilute the inoculum to a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agent in the microtiter plate wells containing fresh culture medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a growth control well (medium and inoculum without the drug) and a sterility control well (medium only).

    • Incubate the plates at 35-37°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density (turbidity) using a spectrophotometer.

Visualizations

G cluster_synthesis Synthesis of Butaconazole Intermediate p-Chlorobenzyl chloride p-Chlorobenzyl chloride Grignard Reagent Grignard Reagent p-Chlorobenzyl chloride->Grignard Reagent 1. Mg, MeI, THF Mg, MeI, THF Mg, MeI, THF->Grignard Reagent 1. 1-chloro-4-(4-chlorophenyl)-2-butanol 1-chloro-4-(4-chlorophenyl)-2-butanol Grignard Reagent->1-chloro-4-(4-chlorophenyl)-2-butanol 2. Monochloroacetaldehyde Monochloroacetaldehyde Monochloroacetaldehyde->1-chloro-4-(4-chlorophenyl)-2-butanol 2.

Caption: Workflow for the synthesis of a key butaconazole intermediate.

G cluster_mic MIC Determination Workflow Inoculum Prep Inoculum Prep Inoculation Inoculation Inoculum Prep->Inoculation Drug Dilution Drug Dilution Drug Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading

Caption: Experimental workflow for MIC determination.

G Butaconazole Butaconazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Butaconazole->Lanosterol_14a_demethylase Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Cell_Membrane Essential Component

References

Assessing the Stereospecificity of (R)-Butaconazole's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the stereospecificity of (R)-butaconazole's antifungal effects in comparison to its (S)-enantiomer and the commercially available racemic mixture. While literature suggests that the enantiomers of butaconazole may have comparable activity, a detailed comparative analysis based on robust experimental data is crucial for a comprehensive understanding of its stereochemical pharmacology.

Butaconazole is an imidazole derivative that functions as an antifungal agent by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death.[1][3] Butaconazole is effective against a range of Candida species, which are common causes of vulvovaginal candidiasis.[1][2][4]

Comparative Antifungal Activity

To ascertain the stereospecificity of butaconazole's antifungal action, a direct comparison of the Minimum Inhibitory Concentrations (MICs) of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture against various fungal pathogens is required. The following table illustrates how such comparative data would be presented.

Table 1: Comparative In Vitro Antifungal Activity of Butaconazole Stereoisomers (Hypothetical Data)

Fungal StrainThis compound MIC (µg/mL)(S)-Butaconazole MIC (µg/mL)Racemic Butaconazole MIC (µg/mL)
Candida albicans ATCC 90028
Candida glabrata ATCC 90030
Candida tropicalis ATCC 750
Fluconazole-resistant C. albicans

Target Enzyme Inhibition

The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51). A comparative assessment of the inhibitory activity of each stereoisomer against this enzyme provides a mechanistic basis for any observed differences in antifungal potency.

Table 2: Comparative Inhibition of Lanosterol 14α-Demethylase (CYP51) by Butaconazole Stereoisomers (Hypothetical Data)

CompoundIC50 (µM) for C. albicans CYP51
This compound
(S)-Butaconazole
Racemic Butaconazole
Ketoconazole (Control)

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of butaconazole's stereospecific effects.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of each compound should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound, (S)-butaconazole, and racemic butaconazole in dimethyl sulfoxide (DMSO).

  • Preparation of Microdilution Plates: Serially dilute the stock solutions in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of each fungal strain in RPMI 1640 medium to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plates. Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

The inhibitory activity of the butaconazole stereoisomers against fungal CYP51 can be determined using a reconstituted enzyme system.

Protocol:

  • Expression and Purification of CYP51: Recombinantly express and purify lanosterol 14α-demethylase from the target fungal species (e.g., Candida albicans).

  • Reconstitution of the Enzyme System: Reconstitute the purified CYP51 with a suitable cytochrome P450 reductase in a reaction mixture containing a lipid environment (e.g., liposomes).

  • Inhibition Assay:

    • Pre-incubate the reconstituted enzyme system with varying concentrations of this compound, (S)-butaconazole, or racemic butaconazole.

    • Initiate the enzymatic reaction by adding the substrate, lanosterol.

    • The reaction is supported by an NADPH-generating system.

  • Quantification of Enzyme Activity: The conversion of lanosterol to its demethylated product can be monitored using methods such as HPLC or mass spectrometry.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

Butaconazole's Mechanism of Action

The following diagram illustrates the signaling pathway affected by butaconazole.

Butaconazole_Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential component CYP51->Ergosterol Catalyzes conversion CYP51->Membrane Butaconazole This compound Butaconazole->CYP51 Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing Stereospecificity

The logical flow of experiments to determine the stereospecificity of butaconazole is depicted below.

Stereospecificity_Workflow cluster_compounds Test Compounds cluster_assays Experimental Assays cluster_data Data Analysis R_But This compound MIC_Test Antifungal Susceptibility Testing (Broth Microdilution) R_But->MIC_Test CYP51_Assay CYP51 Inhibition Assay R_But->CYP51_Assay S_But (S)-Butaconazole S_But->MIC_Test S_But->CYP51_Assay Rac_But Racemic Butaconazole Rac_But->MIC_Test Rac_But->CYP51_Assay MIC_Data Comparative MIC Values MIC_Test->MIC_Data IC50_Data Comparative IC50 Values CYP51_Assay->IC50_Data Conclusion Assessment of Stereospecificity MIC_Data->Conclusion IC50_Data->Conclusion

Caption: Experimental workflow for assessing butaconazole stereospecificity.

References

Validating In Vitro Antifungal Activity of (R)-Butaconazole in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antifungal properties of (R)-butaconazole, a potent imidazole antifungal agent. While specific preclinical studies on the (R)-enantiomer are limited in publicly available literature, research on the racemic mixture of butoconazole, in which both the (R)- and (S)-enantiomers are equally active, offers valuable insights into its efficacy.[1] This guide synthesizes available data to facilitate the translation of in vitro findings to in vivo experimental design and drug development.

Mechanism of Action: A Shared Pathway for Azole Antifungals

This compound, like other imidazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, butaconazole depletes ergosterol and leads to the accumulation of toxic sterol intermediates. This disruption of membrane structure and function ultimately results in the inhibition of fungal growth and cell death.

cluster_membrane Fungal Cell Membrane Butaconazole Butaconazole Lanosterol_demethylase Lanosterol 14α-demethylase Butaconazole->Lanosterol_demethylase Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol synthesis Membrane_integrity Membrane Integrity Ergosterol->Membrane_integrity maintains Fungal_cell_lysis Fungal Cell Lysis Membrane_integrity->Fungal_cell_lysis disruption leads to

Caption: Signaling pathway of Butaconazole's antifungal action.

In Vitro Susceptibility Testing: Gauging Antifungal Potency

In vitro susceptibility testing is a cornerstone for evaluating the intrinsic activity of an antifungal agent against various fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

A standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI), is commonly used to determine the MIC of antifungal agents.

  • Inoculum Preparation: Fungal isolates, such as Candida albicans, are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 colony-forming units (CFU)/mL. This suspension is further diluted in a standardized test medium, like RPMI-1640, to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.

  • Antifungal Agent Dilution: The antifungal agent is serially diluted in the test medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation: The standardized inoculum is added to each well of the microtiter plate containing the diluted antifungal agent. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to a drug-free control well.

Comparative In Vitro Activity of Azole Antifungals

The following table summarizes the in vitro activity of butaconazole and other commonly used azole antifungals against Candida albicans.

Antifungal AgentMIC Range (µg/mL) against C. albicans
Butaconazole 0.125 - >100
Clotrimazole0.12 - 32
Miconazole0.03 - >100
Fluconazole0.25 - 64

Note: MIC values can vary depending on the specific isolate and testing methodology.

In Vivo Efficacy: Validation in Preclinical Models

In vivo studies are crucial for validating the in vitro activity of an antifungal agent and assessing its efficacy in a complex biological system. Animal models of fungal infections, such as the murine model of vaginal candidiasis, are frequently used for this purpose.

Experimental Protocol: Murine Model of Vaginal Candidiasis
  • Hormonal Treatment: To induce a state of pseudoestrus, which makes the vaginal environment more susceptible to Candida infection, female mice are typically treated with subcutaneous estradiol valerate several days before inoculation.

  • Inoculation: A suspension of C. albicans in saline is instilled intravaginally.

  • Antifungal Treatment: A specified number of days post-infection, the animals are treated with the test antifungal agent, typically formulated as a cream for topical application, or with a placebo control.

  • Efficacy Assessment: The primary endpoint for efficacy is the reduction in the fungal burden in the vaginal lumen. This is quantified by obtaining vaginal lavage samples at various time points after treatment and determining the number of viable C. albicans CFU by plating serial dilutions on selective agar.

Validating In Vitro Findings of Butaconazole In Vivo

Clinical studies in humans with vulvovaginal candidiasis have consistently demonstrated the high efficacy of butaconazole cream, further supporting its potent antifungal activity.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation MIC MIC Determination Animal_Model Murine Vaginal Candidiasis Model MIC->Animal_Model guides dose selection Fungus Fungal Isolate Fungus->MIC Efficacy Efficacy Assessment (Fungal Burden) Animal_Model->Efficacy Validation Validation Efficacy->Validation Validation of Antifungal Activity

Caption: Workflow for validating in vitro findings in vivo.

Comparison with Alternative Antifungals

The following table presents a comparison of butaconazole with another commonly used topical azole antifungal, clotrimazole, based on available preclinical and clinical data.

FeatureThis compoundClotrimazole
In Vitro Potency (MIC against C. albicans) PotentPotent
In Vivo Efficacy (Murine Vaginal Candidiasis) Reported to be more effective in early studies[1]Effective
Clinical Efficacy (Vulvovaginal Candidiasis) High cure ratesHigh cure rates
Formulation Topical CreamTopical Cream, Vaginal Tablets
Mechanism of Action Inhibition of ergosterol synthesisInhibition of ergosterol synthesis

Conclusion

The available evidence strongly supports the potent antifungal activity of this compound, as demonstrated by in vitro susceptibility testing and validated by in vivo efficacy in both preclinical models and clinical settings. Its mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, provides a sound basis for its selective antifungal effect. While more recent, publicly accessible preclinical studies with detailed quantitative comparisons to other agents are needed, the historical data and extensive clinical use of butaconazole confirm its status as a valuable therapeutic option for the treatment of candidiasis. Researchers and drug development professionals can confidently consider the established in vitro and in vivo profile of racemic butaconazole as a strong foundation for further investigation and development of novel antifungal therapies.

References

Safety Operating Guide

Proper Disposal of (R)-Butaconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling (R)-butaconazole must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.

Hazard Profile and Safety Summary

This compound, in its nitrate form, is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[1] Personnel handling this compound must wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles.[2] Work should be conducted in a well-ventilated area or under a fume hood to avoid dust inhalation.[3]

Hazard ClassificationDescriptionGHS Code
Acute Oral ToxicityHarmful if swallowedH302
Acute Dermal ToxicityHarmful in contact with skinH312
Acute Inhalation ToxicityHarmful if inhaledH332
Serious Eye IrritationCauses serious eye irritationH319

Data sourced from multiple safety data sheets.[1][4]

Disposal Procedures for this compound

The primary directive for the disposal of this compound is to treat it as hazardous waste. It should be disposed of at an approved waste disposal plant.[2][4] Do not dispose of it down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated, compatible, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: For solutions containing this compound, use a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvent used.

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., methanol or ethanol). The first rinseate must be collected as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste. Deface or remove the original label on the empty container before disposal as non-hazardous waste, or as directed by your institution's environmental health and safety (EHS) office.

Step 2: Labeling and Storage

  • Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents).

  • Store the waste containers in a designated satellite accumulation area. Ensure the containers are kept closed except when adding waste.

Step 3: Arrange for Pickup and Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste independently.

Experimental Protocols

This document does not cite specific experimental protocols but provides general guidance for the disposal of this compound resulting from various laboratory procedures. Always consult your institution-specific protocols and your EHS office for detailed instructions.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Disposal of this compound A Start: this compound Waste Generated B Pure Compound or Contaminated Solid? A->B C Solution Containing this compound? B->C No E Collect in Labeled Hazardous Solid Waste Container B->E Yes D Empty this compound Container? C->D No F Collect in Labeled Hazardous Liquid Waste Container C->F Yes G Triple Rinse with Appropriate Solvent D->G Yes J Store in Satellite Accumulation Area E->J F->J H Collect First Rinseate as Hazardous Liquid Waste G->H I Dispose of Rinsed Container as Non-Hazardous Waste (Deface Label) G->I After Rinsing H->F K Contact EHS for Pickup and Disposal J->K

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Operational Guidance for Handling (R)-Butaconazole

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling (R)-butaconazole, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Protective GlovesWear appropriate chemical-resistant gloves.[1][2]
Body Protection Long-Sleeved Laboratory Coat or Impervious ClothingGowns should be disposable with tight-fitting cuffs and close in the back.[2][3]
Respiratory Protection Suitable RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or in case of brief exposure or low pollution.[1][2][4]

Operational Plan: Safe Handling and Storage

Handling:

  • Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood.[2][4][5]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2][6] Do not breathe dust, vapor, mist, or gas.[5]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[4][6] Do not eat, drink, or smoke in the work area.[6] Contaminated clothing should be removed immediately.[4]

Storage:

  • Container: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[2][5]

  • Temperature: For powder, a recommended storage temperature is -20°C.[2] Another source suggests storage at 2-8°C.[7]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

Disposal Plan

Waste Collection:

  • Containers: Collect waste in suitable, closed, and properly labeled containers.[1][8]

  • Segregation: Do not mix with incompatible wastes.[8] It is good practice to segregate halogenated and non-halogenated solvent wastes.[8]

Disposal Method:

  • Compliance: Dispose of contents and container in accordance with all federal, state, and local regulations.[2] The material should be disposed of at an approved waste disposal plant.

  • Environmental Precautions: Prevent the product from entering drains, sewers, or surface and ground water.[2][4]

Accidental Release Measures

In the event of a spill:

  • Evacuate: Evacuate personnel to a safe area.[2][5]

  • Ventilate: Ensure adequate ventilation.[2][4][5]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[6]

  • Clean-up: Sweep up the spilled solid material and shovel it into suitable containers for disposal.[1][5] Avoid generating dust.[1][5] For liquid spills, absorb with a finely-powdered liquid-binding material.[2]

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_cleanup Post-Experiment A Assess Hazards & Review SDS B Select & Don Appropriate PPE A->B C Prepare Well-Ventilated Work Area B->C D Weigh/Measure this compound C->D E Perform Experimental Procedure D->E F Store Unused Material Properly E->F G Segregate & Collect Waste E->G K Decontaminate Work Surfaces E->K H Label Waste Container G->H I Store Waste in Designated Area H->I J Arrange for Professional Disposal I->J L Remove & Dispose of PPE K->L M Wash Hands Thoroughly L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-butaconazole
Reactant of Route 2
Reactant of Route 2
(R)-butaconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.